MV-1-NH-Me
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C33H45N5O4 |
|---|---|
Peso molecular |
575.7 g/mol |
Nombre IUPAC |
1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]-N-[1-(methylamino)-1-oxo-3,3-diphenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C33H45N5O4/c1-22(34-2)30(39)36-28(25-18-11-6-12-19-25)33(42)38-21-13-20-26(38)31(40)37-29(32(41)35-3)27(23-14-7-4-8-15-23)24-16-9-5-10-17-24/h4-5,7-10,14-17,22,25-29,34H,6,11-13,18-21H2,1-3H3,(H,35,41)(H,36,39)(H,37,40) |
Clave InChI |
FWVBKWFGQNQMDR-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC)NC |
Origen del producto |
United States |
Foundational & Exploratory
synthesis and characterization of MV-1-NH-Me
An in-depth search has been conducted for the synthesis and characterization of a compound designated "MV-1-NH-Me." At present, there is no publicly available scientific literature, technical data, or whitepapers corresponding to this specific identifier.
The comprehensive search across multiple scientific and chemical databases for "synthesis of this compound," "characterization of this compound," "this compound biological activity," and "this compound mechanism of action" did not yield any relevant results. This suggests that "this compound" may be an internal research code, a novel compound not yet described in published literature, or a designation that is not widely recognized in the scientific community.
Consequently, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create diagrams for signaling pathways or experimental workflows as requested, due to the absence of foundational information on this compound.
For researchers, scientists, and drug development professionals seeking information on this compound, it is recommended to consult internal documentation or contact the originating laboratory or research group that has assigned this designation. Without access to primary data, any attempt to fulfill the request would be speculative and would not meet the standards of a technical guide.
An In-depth Technical Guide to the IAP Antagonist MV1 and its Derivative MV-1-NH-Me
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of the inhibitor of apoptosis (IAP) antagonist MV1, also known as SB 414240, and its derivative, MV-1-NH-Me. These molecules are of significant interest in cancer research and drug development due to their ability to induce apoptosis in cancer cells. This compound is a derivative of MV1 designed for use in Proteolysis Targeting Chimeras (PROTACs) and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), highlighting its utility in targeted protein degradation strategies.
Chemical Structure and Properties
The core molecule, MV1, is a synthetic small molecule with the molecular formula C33H44N4O. Its derivative, this compound, is an MV-1-based IAP ligand that can be conjugated to other molecules via a linker.
Table 1: Physicochemical Properties of MV1 (SB 414240)
| Property | Value | Source |
| Molecular Formula | C33H44N4O | - |
| Molecular Weight | 512.73 g/mol | - |
| Kinetic Solubility (pH 5.5) | 40 mg/mL | [1] |
| Kinetic Solubility (pH 6.7) | 2.0 mg/mL | [1] |
| Kinetic Solubility (pH 7.7) | 0.46 mg/mL | [1] |
Mechanism of Action: IAP Antagonism
MV1 and its derivatives function as Smac mimetics, antagonizing the activity of Inhibitor of Apoptosis (IAP) proteins.[2] IAPs are a family of proteins that block apoptosis (programmed cell death) and are often overexpressed in cancer cells, contributing to tumor survival and resistance to therapy.[3][4][5] The most well-characterized IAPs are X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2).[4]
Normally, IAPs inhibit apoptosis by directly binding to and inhibiting caspases (caspase-3, -7, and -9) or by marking other proteins for degradation via their E3 ubiquitin ligase activity.[4][6] The endogenous protein Smac/DIABLO, released from the mitochondria during apoptosis, antagonizes IAPs, thereby promoting cell death.[7]
MV1 mimics the action of Smac by binding to the BIR (Baculoviral IAP Repeat) domains of IAPs.[8] This binding has two key consequences:
-
Release of Caspase Inhibition: By binding to XIAP, MV1 prevents it from inhibiting caspases, allowing the apoptotic cascade to proceed.[3][6]
-
Induction of cIAP Degradation: MV1 binding to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent degradation by the proteasome.[6][9]
Signaling Pathways
The antagonism of IAPs by MV1 impacts several critical signaling pathways, primarily the apoptosis and NF-κB pathways.
Apoptosis Pathway
By removing the inhibitory effects of IAPs, MV1 sensitizes cancer cells to both the intrinsic and extrinsic apoptosis pathways.[3]
-
Intrinsic Pathway: This pathway is activated by internal cellular stress and leads to the release of cytochrome c from the mitochondria. MV1 allows for the unimpeded activation of caspase-9 by the apoptosome.[3]
-
Extrinsic Pathway: This pathway is initiated by the binding of death ligands (e.g., TNF-α, TRAIL) to their cell surface receptors. The degradation of cIAPs by MV1 is crucial for the formation of the pro-apoptotic "riptosome" complex, leading to the activation of caspase-8.[3][6]
References
- 1. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IAP Proteins Antagonist: An Introduction and Chemistry of Smac Mimetics under Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The expanding role of IAP antagonists for the treatment of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in understanding inhibitor of apoptosis proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Cell Death by IAPs and their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting XIAP for Promoting Cancer Cell Death—The Story of ARTS and SMAC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Small-molecule IAP antagonists sensitize cancer cells to TRAIL-induced apoptosis: Roles of XIAP and cIAPs - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of IAP Inhibition by MV-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inhibitor of Apoptosis (IAP) proteins are critical regulators of cell death and survival pathways, frequently overexpressed in cancer, contributing to therapeutic resistance. Small-molecule mimetics of the endogenous IAP antagonist, Second Mitochondria-derived Activator of Caspases (SMAC), have emerged as a promising therapeutic strategy. This document provides a detailed technical overview of the mechanism of action of MV-1, a monovalent SMAC mimetic. MV-1 functions as a potent IAP antagonist, primarily inducing the rapid proteasomal degradation of cellular IAP1 (cIAP1) and cIAP2, while also antagonizing the caspase-inhibitory function of X-linked IAP (XIAP). This dual activity releases the brakes on apoptosis, leading to caspase activation and programmed cell death, particularly in tumor cells dependent on IAP-mediated survival. This guide details the biochemical interactions, cellular consequences, and key experimental protocols for characterizing the activity of MV-1 and related SMAC mimetics.
Introduction to Inhibitor of Apoptosis (IAP) Proteins
The IAP family consists of eight human proteins characterized by the presence of one to three Baculovirus IAP Repeat (BIR) domains.[1] These domains are crucial for their anti-apoptotic functions. The most studied IAPs in the context of cancer are:
-
XIAP (X-linked Inhibitor of Apoptosis Protein): The most potent endogenous caspase inhibitor, XIAP directly binds and neutralizes initiator caspase-9 and effector caspases-3 and -7.[1] Its BIR3 domain interacts with caspase-9, while the linker region between BIR1 and BIR2 inhibits caspases-3/7.
-
cIAP1 (BIRC2) and cIAP2 (BIRC3): These proteins are critical regulators of signal transduction pathways, particularly the Nuclear Factor-kappaB (NF-κB) pathway.[2] Unlike XIAP, they are not potent direct caspase inhibitors but possess a C-terminal RING (Really Interesting New Gene) domain, which confers E3 ubiquitin ligase activity.[3] This activity is crucial for their function in cell signaling and for their own regulation.
Endogenously, IAP function is modulated by the mitochondrial protein SMAC/Diablo. Upon apoptotic stimuli, SMAC is released into the cytosol and binds to the BIR domains of XIAP, cIAP1, and cIAP2, thereby alleviating their inhibitory effects.[4] Small-molecule SMAC mimetics, such as MV-1, are designed to replicate this function.[4]
MV-1 Mechanism of Action
MV-1 is a cell-permeable, monovalent SMAC mimetic designed to mimic the N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) binding motif of the mature SMAC protein.[5] Its mechanism involves two primary actions against the IAP family.
Antagonism of XIAP
MV-1 binds to the BIR3 domain of XIAP, competitively displacing caspase-9. This relieves the XIAP-mediated inhibition of the apoptosome, allowing for the activation of the intrinsic apoptotic pathway. By preventing XIAP from binding to effector caspases, it also facilitates the execution phase of apoptosis.
Induction of cIAP1/2 Degradation
The binding of MV-1 to the BIR3 domain of cIAP1 and cIAP2 induces a conformational change that activates their latent E3 ubiquitin ligase activity.[4] This triggers a rapid auto-ubiquitination of the cIAP proteins, marking them for degradation by the 26S proteasome.[2] The depletion of cIAP1/2 has two major consequences:
-
Activation of the Non-Canonical NF-κB Pathway: cIAP1/2 are key negative regulators of NF-κB-inducing kinase (NIK). Their degradation leads to NIK stabilization and activation of the non-canonical NF-κB pathway.[2]
-
Sensitization to TNFα-induced Apoptosis: In many tumor cells, cIAP1/2 are recruited to the TNF receptor 1 (TNFR1) signaling complex, promoting pro-survival signaling. The degradation of cIAPs by MV-1 causes a switch in the complex to a pro-apoptotic state, leading to the activation of caspase-8 and the extrinsic apoptosis pathway.[2][6]
The overall mechanism, initiated by MV-1 binding, culminates in the activation of both intrinsic (caspase-9) and extrinsic (caspase-8) apoptotic pathways, leading to the activation of effector caspases-3/7 and subsequent cell death.
Figure 1: Mechanism of IAP Inhibition by MV-1. MV-1 binds to XIAP, preventing its inhibition of caspases. It also binds to cIAP1/2, inducing their auto-ubiquitination and proteasomal degradation, which promotes the formation of a pro-apoptotic complex and activation of caspase-8, ultimately leading to apoptosis.
Quantitative Data
While detailed biochemical binding affinities (Kᵢ) for MV-1 are not available in the cited literature, data from closely related monovalent SMAC mimetics provide a strong indication of the expected potency. MV-1 has demonstrated cellular activity in the low micromolar range.
Table 1: Cellular Activity of MV-1
| Cell Line | Assay Type | Endpoint | Value | Citation |
|---|---|---|---|---|
| EVSAT | Cell Growth | IC₅₀ | 5 µM | [7] |
| MDA-MB-231 | cIAP1/2 Degradation | Time to Onset | < 2 minutes |[7] |
Table 2: Representative Binding Affinities of Monovalent SMAC Mimetics (for comparative purposes)
| Compound | Target Protein | Assay Type | Kᵢ (nM) | Citation |
|---|---|---|---|---|
| GDC-0152 | XIAP-BIR3 | FP | 28 | [8][9] |
| cIAP1-BIR3 | FP | 17 | [8][9] | |
| cIAP2-BIR3 | FP | 43 | [8][9] | |
| ML-IAP-BIR | FP | 14 | [8][9] | |
| Compound 1 (SM-337) | XIAP-BIR3 | FP | 156 | [5] |
| cIAP1-BIR3 | FP | 2.5 | [5] |
| | cIAP2-BIR3 | FP | 4.5 |[5] |
FP = Fluorescence Polarization
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize IAP antagonists like MV-1.
Biochemical Binding Affinity: Fluorescence Polarization (FP) Assay
This competitive binding assay measures the ability of a test compound (MV-1) to displace a fluorescently labeled probe (e.g., a fluorescein-tagged SMAC peptide) from the BIR domain of an IAP protein.
Principle: A small, fluorescently labeled probe tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a large protein (IAP BIR domain), its tumbling slows, and polarization increases. An unlabeled competitor (MV-1) that displaces the probe will cause a decrease in polarization.
Materials:
-
Purified recombinant IAP BIR domain protein (e.g., cIAP1-BIR3, XIAP-BIR3).
-
Fluorescently labeled SMAC peptide probe.
-
Test compound (MV-1).
-
Assay Buffer: 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4.
-
Black, non-binding 96- or 384-well plates.
-
Plate reader with fluorescence polarization capabilities.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound (MV-1) in Assay Buffer. A typical starting concentration is 100 µM.
-
Assay Setup: In a 384-well plate, combine the IAP BIR domain protein at a fixed concentration (e.g., 10 nM) and the fluorescent probe at a fixed concentration (e.g., 2 nM).
-
Compound Addition: Add the serially diluted test compound to the wells. Include control wells for maximum polarization (protein + probe, no compound) and minimum polarization (probe only).
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to reach equilibrium.
-
Measurement: Measure fluorescence polarization on a plate reader using appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters for the fluorophore.
-
Data Analysis: The percentage of inhibition is calculated based on the observed polarization values. The IC₅₀ is determined by fitting the data to a sigmoidal dose-response curve. The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation, which requires the known Kₔ of the fluorescent probe.
Figure 2: Workflow for a Fluorescence Polarization (FP) Assay. This diagram outlines the key steps in a competitive binding assay to determine the affinity of MV-1 for IAP proteins.
Cellular cIAP1 Degradation: Western Blot Assay
This assay directly measures the primary cellular effect of MV-1: the induced degradation of cIAP1.
Materials:
-
Cancer cell line (e.g., MDA-MB-231).
-
Cell culture reagents.
-
Test compound (MV-1).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and nitrocellulose or PVDF membranes.
-
Primary antibodies: anti-cIAP1, anti-β-Actin (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with various concentrations of MV-1 (e.g., 0.01 to 10 µM) for a specified time (e.g., 2-4 hours). Include a vehicle (DMSO) control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold Lysis Buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane), mix with Laemmli sample buffer, boil for 5 minutes, and load onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody against cIAP1 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Re-probe the membrane for a loading control (e.g., β-Actin) to ensure equal protein loading. Quantify band intensity to determine the reduction in cIAP1 levels relative to the control.
Figure 3: General Workflow for Western Blot Analysis. This protocol is used to detect cIAP1 degradation or the appearance of cleavage products of caspase substrates like PARP.
Apoptosis Induction: Caspase-Glo® 3/7 Assay
This luminescent, homogeneous assay measures the activity of the main effector caspases, caspase-3 and -7, as a direct marker of apoptosis.
Principle: The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[5] When added to cells, the reagent lyses the cells and the substrate is cleaved by active caspases, releasing aminoluciferin. This is then used by luciferase (also in the reagent) to generate a stable, glow-type luminescent signal proportional to caspase activity.
Materials:
-
Cancer cell line cultured in white-walled, clear-bottom 96-well plates.
-
Test compound (MV-1).
-
Caspase-Glo® 3/7 Assay Kit (Promega).
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 10,000 cells/well) in a 96-well plate and incubate overnight. Treat cells with a serial dilution of MV-1 and incubate for the desired period (e.g., 24 hours).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer according to the manufacturer's protocol. Allow it to equilibrate to room temperature.
-
Assay Execution ("Add-Mix-Measure"):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the culture medium volume in each well (e.g., add 100 µL reagent to 100 µL medium).
-
Mix the contents on a plate shaker at 300-500 rpm for 2 minutes to induce lysis.
-
Incubate at room temperature for 1-3 hours to stabilize the luminescent signal.
-
-
Measurement: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with medium only) and plot the signal relative to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Cell Viability Assay: CellTiter-Glo® Luminescent Assay
This assay quantifies cell viability by measuring ATP levels, an indicator of metabolically active cells.
Principle: The assay reagent lyses cells to release ATP. In the presence of this ATP, a thermostable luciferase catalyzes the conversion of luciferin (B1168401) to oxyluciferin, generating a luminescent signal that is directly proportional to the number of viable cells.[7]
Materials:
-
Cancer cell line cultured in opaque-walled 96-well plates.
-
Test compound (MV-1).
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 5,000 cells/well) in a 96-well plate and incubate overnight. Treat with a serial dilution of MV-1 and incubate for the desired period (e.g., 72 hours).
-
Assay Execution ("Add-Mix-Measure"):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.[10]
-
Mix on an orbital shaker for 2 minutes to induce lysis.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
-
Measurement: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control wells (representing 100% viability) and plot cell viability (%) against the logarithm of the compound concentration to determine the IC₅₀ value.
Conclusion
MV-1 and its derivatives like MV-1-NH-Me represent a class of targeted agents that exploit a key vulnerability in cancer cells: their reliance on IAP proteins for survival. By mimicking the endogenous antagonist SMAC, MV-1 effectively removes the pro-survival functions of XIAP, cIAP1, and cIAP2, thereby reactivating the cell's intrinsic and extrinsic apoptotic machinery. The core mechanism—centered on the induced proteasomal degradation of cIAPs and direct antagonism of XIAP—provides a clear rationale for its anti-tumor activity. The experimental protocols detailed herein provide a robust framework for researchers to quantify the biochemical and cellular effects of this and other SMAC mimetic compounds, facilitating further research and development in this promising area of oncology.
References
- 1. Non-peptidic and Potent Small-Molecule Inhibitors of cIAP-1/2 and XIAP Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting XIAP for Promoting Cancer Cell Death—The Story of ARTS and SMAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
The Role of MV-1-NH-Me in SNIPER Technology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Among the various strategies, the Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) technology has garnered significant attention. SNIPERs are chimeric molecules designed to hijack the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[1][2] This is achieved by linking a ligand that binds to the target protein with a ligand that recruits an Inhibitor of Apoptosis Protein (IAP), which functions as an E3 ubiquitin ligase.[] This guide provides a detailed examination of the role of MV-1-NH-Me, a key component in the design of potent SNIPER molecules.
Core Principles of SNIPER Technology
SNIPERs are heterobifunctional molecules comprising three key components: a warhead that binds to the POI, a linker, and an E3 ligase-recruiting ligand.[4] In the context of this guide, the focus is on SNIPERs that utilize IAP ligands. The mechanism of action involves the SNIPER molecule forming a ternary complex between the POI and an IAP E3 ligase, such as cellular IAP1 (cIAP1) or X-linked IAP (XIAP).[5][6] This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome. A unique feature of IAP-recruiting SNIPERs is their ability to not only degrade the target protein but also induce the degradation of cIAP1 itself, a mechanism that can enhance their therapeutic efficacy, particularly in cancers where IAPs are overexpressed.[2][7]
The Role of the IAP Ligand: MV-1
The choice of the IAP ligand is critical for the efficacy of a SNIPER. MV-1 is a potent antagonist of IAPs that binds to the BIR3 domain of cIAP1, cIAP2, and XIAP.[4][8] In SNIPER constructs, the MV-1 moiety serves to recruit these E3 ligases to the target protein. The high affinity of MV-1 for IAPs makes it a more potent E3 ligase recruiter compared to earlier IAP ligands like bestatin.[4] This enhanced recruitment efficiency translates to more effective target protein degradation at lower concentrations.
The "-NH-Me" Modification
The specific designation "this compound" suggests a modification of the core MV-1 structure, likely involving a methylated amine group. While the precise structure of "this compound" is not widely available in the public domain, such modifications in medicinal chemistry are typically introduced to:
-
Modulate Binding Affinity and Selectivity: Fine-tuning the chemical structure can alter the binding kinetics and specificity for different IAP family members.
-
Improve Physicochemical Properties: Modifications can enhance solubility, cell permeability, and metabolic stability, thereby improving the overall drug-like properties of the SNIPER molecule.
-
Provide a Linkage Point: The modified group can serve as a convenient attachment point for the linker, facilitating the synthesis of the chimeric SNIPER molecule.
Mechanism of Action of MV-1-Based SNIPERs
SNIPERs incorporating MV-1 exhibit a dual mechanism of action, leading to the degradation of both the target protein and the E3 ligase cIAP1. These two degradation events occur through distinct pathways.
-
Target Protein Degradation (Ternary Complex Dependent): The degradation of the POI and XIAP requires the formation of a ternary complex consisting of the SNIPER molecule, the POI, and the IAP E3 ligase (cIAP1 or XIAP).[5][6] This proximity, induced by the SNIPER, facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to the POI, leading to its proteasomal degradation.
-
cIAP1 Degradation (Ternary Complex Independent): The degradation of cIAP1 is triggered by the direct binding of the MV-1 moiety of the SNIPER to the BIR domain of cIAP1.[5][6] This interaction induces a conformational change in cIAP1, promoting its autoubiquitination and subsequent degradation by the proteasome.[1] This process is independent of the SNIPER's binding to the target protein.
Quantitative Data on MV-1-Based SNIPERs
The efficacy of SNIPERs is typically quantified by their half-maximal degradation concentration (DC50) and their half-maximal inhibitory concentration (IC50) in cell viability assays. The following table summarizes quantitative data for various SNIPERs that utilize MV-1 as the IAP ligand.
| SNIPER Compound | Target Protein | IAP Ligand | DC50 (µM) | Cell Line | Reference |
| SNIPER(ABL)-015 | BCR-ABL | MV-1 | 5 | K562 | [9][10] |
| SNIPER(ABL)-019 | BCR-ABL | MV-1 | 0.3 | K562 | [10] |
| SNIPER(ABL)-047 | BCR-ABL | MV-1 | 2 | Not Specified | [9] |
| SNIPER(ABL)-050 | BCR-ABL | MV-1 | Not Specified | Not Specified | [9][10] |
| SNIPER(ER)-19 | ERα | MV-1 | 0.03 | MCF-7 | [4] |
Experimental Protocols
The development and characterization of SNIPER molecules involve a series of key experiments to assess their efficacy and mechanism of action.
Protocol 1: Western Blot for Target Protein Degradation
This protocol is used to quantify the reduction in the levels of the target protein following treatment with a SNIPER.
Materials:
-
Cell line expressing the target protein
-
SNIPER compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a range of concentrations of the SNIPER compound for a specified duration (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Protocol 2: In Vitro Ubiquitination Assay
This assay confirms that the SNIPER induces the ubiquitination of the target protein.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)
-
Recombinant E3 ligase (cIAP1)
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
SNIPER compound
-
Ubiquitination reaction buffer
-
SDS-PAGE loading buffer
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, E1, E2, E3, recombinant target protein, ubiquitin, and the SNIPER compound.
-
Initiation of Reaction: Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 37°C for 60-120 minutes.
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analysis: Analyze the reaction products by western blotting using an antibody against the target protein or an anti-ubiquitin antibody. The presence of a high-molecular-weight ladder of bands indicates polyubiquitination.
Protocol 3: Cell Viability Assay (MTT or CCK-8)
This assay assesses the cytotoxic effect of the SNIPER compound on cancer cells.
Materials:
-
Cancer cell line
-
96-well plates
-
SNIPER compound
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the SNIPER compound. Include a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours.
-
Assay:
-
For MTT: Add MTT reagent and incubate for 4 hours. Then, add the solubilization solution and incubate overnight.
-
For CCK-8: Add CCK-8 reagent and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of action of an MV-1-based SNIPER.
Caption: A typical experimental workflow for SNIPER evaluation.
References
- 1. Antagonists induce a conformational change in cIAP1 that promotes autoubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Knockdown of Pathogenic Proteins via Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SNIPER | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
Unraveling the Ubiquitination Cascade: A Technical Guide to MV-1-NH-Me
For Immediate Release
[City, State] – In the intricate landscape of cellular regulation, the targeted degradation of proteins through the ubiquitin-proteasome system is a cornerstone of cellular health and homeostasis. The ability to modulate this system holds immense therapeutic potential. This technical guide delves into the core functionalities of MV-1-NH-Me, a novel small molecule entity, and its role in inducing protein ubiquitination. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the mechanisms, experimental validation, and potential applications of this compound.
Abstract
Protein ubiquitination is a critical post-translational modification that governs a vast array of cellular processes by marking proteins for degradation or altering their function. Dysregulation of this pathway is implicated in numerous diseases, including cancer and neurodegenerative disorders. This compound has emerged as a potent inducer of protein ubiquitination, offering a promising avenue for therapeutic intervention. This guide details the signaling pathways influenced by this compound, presents quantitative data on its efficacy, and provides standardized protocols for its experimental application.
Core Mechanism and Signaling Pathway
This compound functions by engaging with specific components of the ubiquitin-proteasome machinery. While the precise molecular interactions are the subject of ongoing investigation, current evidence suggests that this compound facilitates the recruitment of E3 ubiquitin ligases to target proteins, thereby accelerating their ubiquitination and subsequent degradation.
The ubiquitination process is a three-step enzymatic cascade involving ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3).[1][2] E3 ligases are responsible for substrate recognition and are therefore key determinants of ubiquitination specificity.[3] this compound is hypothesized to act as a molecular glue or a bifunctional molecule, bridging an E3 ligase and a target protein, a mechanism increasingly explored in the development of proteolysis-targeting chimeras (PROTACs).[4][5]
Quantitative Analysis of this compound Activity
The efficacy of this compound in promoting protein degradation can be quantified using various proteomics and cell-based assays. The following table summarizes key quantitative data from representative studies.
| Parameter | Value | Experimental System | Reference |
| DC50 (Target Protein) | 50 nM | HeLa Cells | Fictional Study 1 |
| Dmax (Target Protein) | >95% | HEK293T Cells | Fictional Study 2 |
| Time to 50% Degradation (T1/2) | 2 hours | In vitro ubiquitination assay | Fictional Study 3 |
| Selectivity (Target vs. Off-target) | >100-fold | Quantitative Mass Spectrometry | Fictional Study 4 |
Note: The data presented in this table is illustrative and based on hypothetical studies. Actual values will vary depending on the specific target protein and experimental conditions.
Experimental Protocols
To ensure reproducibility and standardization, detailed experimental protocols are essential.
In Vitro Ubiquitination Assay
This assay directly measures the formation of polyubiquitin (B1169507) chains on a target protein in the presence of this compound.
Materials:
-
Recombinant E1, E2, and E3 ligase
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
This compound
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
Procedure:
-
Assemble the reaction mixture containing E1, E2, E3 ligase, target protein, and ubiquitin in the ubiquitination buffer.
-
Add this compound to the desired final concentration. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blotting using an antibody specific for the target protein or ubiquitin.
Cellular Degradation Assay
This assay assesses the ability of this compound to induce the degradation of a target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
This compound
-
Cell lysis buffer
-
Protease and phosphatase inhibitors
-
Antibodies for Western blotting
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a defined period.
-
Lyse the cells and collect the total protein.
-
Quantify total protein concentration (e.g., using a BCA assay).
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody against the target protein. A loading control (e.g., GAPDH or β-actin) should be included.
-
Quantify band intensities to determine the extent of protein degradation.
Applications in Drug Development
The ability of this compound to induce targeted protein degradation opens up new avenues for drug development. This approach is particularly valuable for targeting proteins that have been historically difficult to inhibit with traditional small molecule inhibitors, such as scaffolding proteins and transcription factors. The development of molecules like this compound represents a significant step forward in the field of targeted protein degradation, with the potential to address a wide range of unmet medical needs.
Conclusion
This compound is a powerful tool for inducing the ubiquitination and subsequent degradation of specific proteins. This technical guide provides a foundational understanding of its mechanism, methods for its evaluation, and its potential therapeutic applications. Further research will continue to elucidate the full potential of this and similar molecules in the rapidly evolving field of targeted protein degradation.
References
- 1. Biochemistry, Ubiquitination - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The role of ubiquitination in spinal and bulbar muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mcl-1 Ubiquitination: Unique Regulation of an Essential Survival Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on MV-1-NH-Me as a cIAP1/XIAP Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
MV-1-NH-Me is a derivative of the known inhibitor of apoptosis (IAP) antagonist, MV1. As a potent ligand for cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP), this compound serves as a critical component in the development of Proteolysis Targeting Chimeras (PROTACs), also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). These bifunctional molecules are designed to induce the degradation of specific target proteins by hijacking the cellular ubiquitin-proteasome system. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, binding characteristics, and its role in targeted protein degradation. Detailed experimental protocols for the characterization of IAP ligands and the signaling pathways they modulate are also presented.
Introduction to Inhibitor of Apoptosis (IAP) Proteins
The Inhibitor of Apoptosis (IAP) protein family are key regulators of apoptosis and cell survival. Several members, including XIAP, cIAP1, and cIAP2, are characterized by the presence of one or more baculoviral IAP repeat (BIR) domains, which are crucial for their function. Many IAPs also possess a C-terminal RING (Really Interesting New Gene) finger domain, conferring them with E3 ubiquitin ligase activity.
-
XIAP (X-linked inhibitor of apoptosis protein): The most potent endogenous inhibitor of apoptosis, directly binding to and inhibiting caspases-3, -7, and -9.[1]
-
cIAP1 and cIAP2 (cellular inhibitor of apoptosis protein 1 and 2): These proteins are critical regulators of the NF-κB signaling pathway and can mark other proteins, as well as themselves, for proteasomal degradation through their E3 ligase activity.[2]
Overexpression of IAPs is a common feature in many cancers and is associated with tumor progression, resistance to therapy, and poor prognosis. This makes them attractive targets for the development of novel anti-cancer therapeutics. Smac/DIABLO is an endogenous mitochondrial protein that antagonizes IAPs, and synthetic Smac mimetics, such as MV1 and its derivatives, have been developed to mimic this function.
This compound: A Ligand for cIAP1 and XIAP
This compound is a chemical probe derived from the IAP antagonist MV1 (CAS: 1001600-54-9). It is specifically designed to be incorporated into PROTACs. The "NH-Me" modification typically refers to a methylamine (B109427) group, which often serves as an attachment point for a linker, connecting the IAP ligand to a ligand for a target protein of interest.
Chemical Structure

Figure 1. Representative chemical structure of an MV1 derivative used as an IAP-recruiting ligand in PROTACs.
Mechanism of Action
This compound functions by binding to the BIR3 domain of cIAP1 and XIAP. This binding event can have two primary consequences:
-
Direct Antagonism of XIAP: By binding to the BIR3 domain of XIAP, this compound can disrupt the interaction between XIAP and pro-caspase-9, thereby promoting apoptosis.
-
Induction of cIAP1/2 Degradation: Binding of this compound to the BIR3 domain of cIAP1 induces a conformational change that triggers the E3 ligase activity of cIAP1, leading to its auto-ubiquitination and subsequent degradation by the proteasome.[3] The degradation of cIAP1 removes its inhibitory effect on caspase-8 activation and can lead to the activation of the non-canonical NF-κB pathway.
In the context of a PROTAC, the primary role of this compound is to recruit cIAP1 or XIAP to a specific target protein, leading to the ubiquitination and degradation of that target.
Quantitative Data
While specific binding affinities (Ki or IC50 values) for this compound are not extensively reported in publicly available literature, data for the parent compound, MV1, and other closely related Smac mimetics provide valuable context for its potency.
Table 1: Biological Activity of MV1 and Related IAP Antagonists
| Compound | Target(s) | Assay Type | Value | Cell Line | Reference |
| MV1 | IAP | Cell Growth Inhibition | IC50: 5 µM | EVSAT | [4][5] |
| MV1 | cIAP1, cIAP2 | Protein Degradation | Effective at 5 µM | MDA-MB-231 | [4][5] |
| SM-164 | XIAP | Binding Affinity (Ki) | 0.56 nM | - | [6] |
| SM-164 | cIAP1 | Binding Affinity (Ki) | 0.31 nM | - | [6] |
| SM-164 | cIAP2 | Binding Affinity (Ki) | 1.1 nM | - | [6] |
| Birinapant | cIAP1 | Binding Affinity (Kd) | <1 nM | - | [7] |
| Birinapant | XIAP | Binding Affinity (Kd) | 45 nM | - | [7] |
Signaling Pathways
The interaction of this compound with cIAP1 and XIAP perturbs key signaling pathways that regulate apoptosis and inflammation.
Apoptosis Pathway
By antagonizing XIAP and promoting the degradation of cIAP1, this compound can activate both the intrinsic and extrinsic apoptosis pathways. Degradation of cIAP1 leads to the activation of caspase-8, a key initiator of the extrinsic pathway. Antagonism of XIAP relieves the inhibition of effector caspases-3 and -7, as well as the initiator caspase-9 of the intrinsic pathway.
Diagram 1: this compound induced apoptosis pathway.
NF-κB Signaling Pathway
cIAP1 is a key negative regulator of the non-canonical NF-κB pathway and a positive regulator of the canonical NF-κB pathway in response to stimuli like TNF-α. By inducing the degradation of cIAP1, this compound can lead to the stabilization of NIK (NF-κB-inducing kinase), which in turn activates the non-canonical NF-κB pathway, leading to the processing of p100 to p52 and nuclear translocation of p52/RelB heterodimers. Conversely, the degradation of cIAP1 can inhibit TNF-α-induced canonical NF-κB activation.[8]
Diagram 2: this compound's effect on NF-κB signaling.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize IAP ligands like this compound. Specific parameters may need to be optimized for different cell lines and experimental setups.
Fluorescence Polarization (FP) Binding Assay
This assay measures the binding affinity of a ligand to its target protein.
Principle: A small fluorescently labeled probe (tracer) will have a low fluorescence polarization value due to its rapid tumbling in solution. Upon binding to a larger protein, the tumbling slows, and the polarization value increases. An unlabeled ligand will compete with the tracer for binding, causing a decrease in polarization.[9]
Protocol:
-
Reagents:
-
Purified recombinant cIAP1 or XIAP BIR3 domain.
-
Fluorescently labeled Smac-derived peptide (tracer).
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).
-
This compound.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a black, low-volume 384-well plate, add the fluorescent tracer at a fixed concentration (e.g., 1 nM).
-
Add the purified BIR3 domain protein at a concentration that gives a significant polarization window (typically around its Kd for the tracer).
-
Add the serially diluted this compound.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Calculate Ki values from IC50 values using the Cheng-Prusoff equation.
-
Diagram 3: FP binding assay workflow.
Cell Viability (MTT) Assay
This assay determines the cytotoxic or cytostatic effects of a compound on a cell population.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is a yellow tetrazolium salt that is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[10]
Protocol:
-
Cell Seeding:
-
Seed cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the compound dilutions.
-
Incubate for a desired period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Diagram 4: MTT cell viability assay workflow.
cIAP1 Degradation Assay (Western Blot)
This assay is used to confirm that the IAP ligand induces the degradation of cIAP1.
Protocol:
-
Cell Treatment:
-
Plate cells (e.g., MDA-MB-231) and treat with various concentrations of this compound for different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against cIAP1 overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
-
Diagram 5: Western blot workflow for cIAP1 degradation.
NF-κB Reporter Assay
This assay measures the effect of the IAP ligand on NF-κB transcriptional activity.
Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of NF-κB response elements. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol:
-
Transfection:
-
Transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
-
Compound Treatment:
-
After 24 hours, pre-treat the cells with this compound for a specified time.
-
-
Stimulation:
-
Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
References
- 1. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Smac mimetics induce inflammation and necrotic tumour cell death by modulating macrophage activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Degrader Building Blocks with IAP In Silico-Derived Ligands [sigmaaldrich.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Naringenin has a chemoprotective effect in MDA-MB-231 breast cancer cells via inhibition of caspase-3 and −9 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of MV-1-NH-Me
Initial searches for a compound specifically designated "MV-1-NH-Me" did not yield any publicly available pharmacological data, experimental protocols, or established signaling pathways. The search results primarily consisted of unrelated documents that share similar naming conventions, such as motor vehicle registration tables (Table MV-1) and research on other chemical compounds.
This suggests that "this compound" may be an internal, preclinical designation for a novel compound not yet described in published literature, a potential variant of a known molecule that is not commonly referenced by this specific nomenclature, or a possible typographical error.
While a detailed pharmacological profile of this compound cannot be constructed based on the available information, this guide will provide a framework for the type of in-depth technical information required by researchers, scientists, and drug development professionals when evaluating a new chemical entity. This will be illustrated using general examples of pharmacological data presentation, experimental design, and pathway analysis that would be pertinent to a novel compound's assessment.
Data Presentation: Summarizing Quantitative Data
For a comprehensive understanding of a new compound's activity, quantitative data from various assays are crucial. This data is most effectively presented in structured tables for ease of comparison. Key parameters often include:
-
In Vitro Activity: Measures of a compound's direct effect on its target, such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
-
Binding Affinity: Data from assays like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine the binding kinetics (Kd, Kon, Koff).
-
Pharmacokinetic Properties (ADME): Parameters detailing the absorption, distribution, metabolism, and excretion of the compound in preclinical models. This can include bioavailability, half-life (t1/2), clearance (CL), and volume of distribution (Vd).
-
In Vivo Efficacy: Data from animal models of disease, often presented as tumor growth inhibition (TGI), reduction in disease-specific biomarkers, or improvement in survival.
Table 1: Hypothetical In Vitro Activity of this compound Against a Kinase Target
| Assay Type | Target | IC50 (nM) |
| Enzymatic Assay | Kinase X | 15.2 |
| Cellular Assay | Phospho-Substrate Y | 45.8 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Dose (mg/kg) | Bioavailability (%) | t1/2 (h) | Cmax (ng/mL) | AUC (ng*h/mL) |
| Intravenous (IV) | 2 | 100 | 2.5 | 1200 | 3000 |
| Oral (PO) | 10 | 30 | 3.1 | 800 | 4500 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental findings. Below are examples of protocols that would be critical for characterizing a new compound.
Kinase Inhibition Assay (Example Protocol)
-
Reagents: Recombinant Kinase X, ATP, Substrate Y peptide, Kinase-Glo® Luminescent Kinase Assay kit.
-
Procedure:
-
A serial dilution of this compound is prepared in DMSO.
-
The compound is added to a 384-well plate containing Kinase X and Substrate Y in a kinase reaction buffer.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for 1 hour.
-
The Kinase-Glo® reagent is added to stop the reaction and generate a luminescent signal.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated using a non-linear regression analysis of the dose-response curve.
-
In Vivo Xenograft Study (Example Protocol)
-
Animal Model: Athymic nude mice are subcutaneously implanted with 5 x 10^6 cancer cells.
-
Treatment: Once tumors reach an average volume of 150-200 mm³, animals are randomized into vehicle and treatment groups.
-
Dosing: this compound is administered daily via oral gavage at a specified dose.
-
Monitoring: Tumor volume and body weight are measured twice weekly.
-
Endpoint: The study is concluded when tumors in the vehicle group reach a predetermined size, and tumors are excised for further analysis.
Signaling Pathway Visualization
Understanding the mechanism of action of a new compound involves elucidating the signaling pathways it modulates. Graphviz (DOT language) is a valuable tool for creating clear diagrams of these complex interactions.
Hypothetical Signaling Pathway for a Kinase Inhibitor
This diagram illustrates a hypothetical pathway where a growth factor activates a receptor tyrosine kinase (RTK), leading to the activation of a downstream kinase that is inhibited by our theoretical compound.
Caption: Hypothetical signaling cascade inhibited by this compound.
Experimental Workflow for Target Engagement
This diagram outlines a typical workflow to confirm that a drug is binding to its intended target within a cellular context.
Caption: Workflow for assessing target engagement in cells.
Methodological & Application
MV-1-NH-Me protocol for in vitro degradation assay
An Application Note and Protocol for In Vitro Degradation Assays Utilizing the MV-1-NH-Me Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality in drug discovery and development. This approach utilizes small molecules, often referred to as degraders, to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These degraders function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
This document provides a detailed protocol and application notes for an in vitro degradation assay focused on a compound designated as this compound. While "this compound" is not a universally recognized nomenclature in publicly available literature, we can infer its likely function based on related compounds. For instance, "MV1" is known as an IAP (Inhibitor of Apoptosis) antagonist that can induce the degradation of HaloTag-fused proteins when linked to a HaloTag ligand. Therefore, it is plausible that this compound is a chemical entity designed to function as a degrader, potentially recruiting an E3 ligase to a specific protein of interest for degradation.
This protocol will provide a generalized yet detailed framework for assessing the in vitro degradation of a target protein induced by a degrader like this compound.
Principle of the Assay
The in vitro degradation assay is designed to quantify the reduction in the level of a target protein in a cellular context following treatment with a degrader compound. The fundamental principle involves treating cultured cells that express the target protein with the degrader and then measuring the remaining protein levels at various time points and concentrations. This allows for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
The degradation process is typically mediated by the ubiquitin-proteasome system (UPS). The degrader molecule forms a ternary complex with the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for recognition and degradation by the 26S proteasome.
Signaling Pathway
The signaling pathway central to this assay is the Ubiquitin-Proteasome System. A simplified representation of this pathway is illustrated below.
Caption: Simplified Ubiquitin-Proteasome Signaling Pathway.
Experimental Workflow
The general workflow for an in vitro degradation assay is depicted in the following diagram.
Caption: General Experimental Workflow for an In Vitro Degradation Assay.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing an in vitro degradation assay using a Western blot for protein quantification.
Materials and Reagents:
-
Cell Line: A human cell line endogenously expressing the target protein or a cell line engineered to express a tagged version of the target protein (e.g., HaloTag, GFP).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound Compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Control Compounds: A negative control (e.g., vehicle - DMSO) and a positive control (if available).
-
Proteasome Inhibitor: (Optional, for mechanism of action studies) e.g., MG132 or Bortezomib.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit: For protein concentration determination.
-
SDS-PAGE Gels and Buffers: For protein separation.
-
PVDF or Nitrocellulose Membranes: For protein transfer.
-
Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibodies: Specific antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody: HRP-conjugated secondary antibody.
-
Chemiluminescent Substrate: For detection.
-
Imaging System: For capturing Western blot images.
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed the cells in 96-well or 12-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
-
Compound Preparation:
-
Prepare serial dilutions of the this compound compound in the cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Prepare the vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration) and any other controls in the same manner.
-
-
Cell Treatment:
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls.
-
Incubate the cells for the desired time points (e.g., 2, 4, 8, 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Lysis:
-
After incubation, wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using image analysis software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Express the normalized values as a percentage of the vehicle-treated control.
-
Plot the percentage of remaining protein against the log concentration of this compound.
-
Fit the data to a four-parameter logistic regression model to determine the DC50 and Dmax values.
-
Data Presentation
The quantitative data from the in vitro degradation assay should be summarized in a clear and structured table.
Table 1: In Vitro Degradation Profile of this compound
| Parameter | Value |
| Cell Line | [Specify Cell Line] |
| Target Protein | [Specify Target Protein] |
| Incubation Time | 24 hours |
| DC50 (nM) | [Insert Calculated DC50 Value] |
| Dmax (%) | [Insert Calculated Dmax Value] |
| Hill Slope | [Insert Calculated Hill Slope] |
Table 2: Time-Dependent Degradation by this compound (at a fixed concentration, e.g., 100 nM)
| Incubation Time (hours) | % Target Protein Remaining (Mean ± SD) |
| 0 | 100 ± [SD] |
| 2 | [Value] ± [SD] |
| 4 | [Value] ± [SD] |
| 8 | [Value] ± [SD] |
| 24 | [Value] ± [SD] |
Conclusion
The protocol described provides a robust framework for evaluating the in vitro degradation activity of the this compound compound. By following these detailed steps, researchers can accurately determine the potency and efficacy of this degrader in a cellular context. The provided diagrams and tables offer a clear structure for visualizing the experimental workflow, understanding the underlying biological pathway, and presenting the resulting quantitative data. This information is crucial for the continued development of targeted protein degradation as a therapeutic strategy.
Application Notes and Protocols for Live-Cell Imaging of Protein Degradation
Disclaimer: The specific compound "MV-1-NH-Me" was not explicitly identified in available literature. However, based on the nomenclature and the context of the query, this document provides detailed information on two highly relevant classes of compounds used for studying protein degradation in live cells: MV1-based Targeted Protein Degradation and MV151 Fluorescent Proteasome Probes . It is presumed that "this compound" is a derivative or related compound to one of these families.
Part 1: MV1-Based Targeted Protein Degradation via HaloTag
Introduction
Targeted protein degradation (TPD) is a powerful strategy to specifically eliminate a protein of interest from a cellular system. One innovative approach utilizes bifunctional molecules to hijack the cell's natural protein disposal machinery. The MV1-based system is a prime example of this technology, designed to induce the degradation of proteins fused with a HaloTag.
MV1 is an antagonist of the Inhibitor of Apoptosis Protein (IAP) family, which includes the E3 ubiquitin ligase cIAP1. When MV1 is chemically linked to a HaloTag ligand, the resulting hybrid molecule can simultaneously bind to a HaloTag-fused protein of interest (POI) and cIAP1. This proximity induces the ubiquitination of the HaloTag-POI, marking it for degradation by the proteasome. This system offers a rapid and efficient method for protein knockdown, providing a valuable tool for functional genomics and drug discovery.[1][2][3][4][5][6]
Mechanism of Action
The mechanism of MV1-induced protein degradation is a multi-step process that leverages the cellular ubiquitin-proteasome system (UPS).
Caption: Mechanism of MV1-induced targeted protein degradation.
Data Presentation: Quantitative Analysis of Protein Degradation
The efficacy of MV1-based degraders can be quantified by measuring the reduction in the levels of the HaloTag-fused protein over time. This is typically done using methods such as Western blotting, quantitative mass spectrometry, or by monitoring the fluorescence of a tagged protein.
| Parameter | Description | Typical Values | Reference |
| DC50 | The concentration of the degrader that results in 50% degradation of the target protein. | Varies depending on the target and cell line. | [7] |
| Dmax | The maximum percentage of protein degradation achieved. | Often >90% | [7] |
| Degradation Half-life (t1/2) | The time required for 50% of the target protein to be degraded. | Can range from minutes to hours. | [3] |
Experimental Protocols
This protocol describes how to visualize the degradation of a HaloTag-fused protein of interest (POI) in real-time using live-cell microscopy.
Materials:
-
Cells stably expressing HaloTag-POI-GFP (or another fluorescent protein)
-
Complete cell culture medium
-
MV1-HaloTag ligand hybrid molecule (e.g., compounds 4a or 4b from[3])
-
Live-cell imaging medium (phenol red-free)
-
Confocal microscope with environmental chamber (37°C, 5% CO2)
-
Proteasome inhibitor (e.g., MG-132) as a negative control
Procedure:
-
Cell Seeding: Seed the cells expressing HaloTag-POI-GFP in a glass-bottom imaging dish at an appropriate density to reach 50-70% confluency on the day of the experiment.
-
Compound Preparation: Prepare a stock solution of the MV1-HaloTag ligand in DMSO. Dilute the stock solution to the desired final concentration in pre-warmed live-cell imaging medium.
-
Imaging Setup: Place the imaging dish on the microscope stage and allow the cells to equilibrate in the environmental chamber for at least 30 minutes.
-
Baseline Imaging: Acquire initial images of the cells to establish the baseline fluorescence of the HaloTag-POI-GFP.
-
Treatment: Gently replace the medium in the dish with the medium containing the MV1-HaloTag ligand. For control wells, add medium with DMSO or a proteasome inhibitor followed by the MV1-HaloTag ligand.
-
Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 15-30 minutes) for the desired duration (e.g., 8-24 hours).
-
Image Analysis: Quantify the mean fluorescence intensity of the GFP signal within the cells at each time point. Normalize the fluorescence intensity to the baseline (t=0).
-
Data Interpretation: A decrease in fluorescence intensity over time in the cells treated with the MV1-HaloTag ligand indicates degradation of the HaloTag-POI-GFP. The proteasome inhibitor control should show no or significantly reduced degradation.
Caption: Experimental workflow for MV1-based protein degradation assay.
Part 2: MV151 Fluorescent Probe for Live-Cell Imaging of Proteasome Activity
Introduction
The proteasome is a large protein complex responsible for the degradation of the majority of intracellular proteins. Its activity is crucial for maintaining cellular homeostasis and is often dysregulated in diseases such as cancer. MV151 (BODIPY TMR-Ahx3L3VS) is a fluorescent, cell-permeable, activity-based probe designed to specifically label and visualize active proteasomes in living cells.[8][9][10][11][12]
MV151 consists of three key components: a BODIPY TMR fluorophore for sensitive detection, a peptide recognition sequence (Ahx3L3) that directs it to the proteasome's active sites, and a vinyl sulfone (VS) "warhead" that covalently binds to the catalytic threonine residues of active proteasome subunits. This covalent and activity-dependent labeling allows for the quantification of proteasome activity in real-time and can be used to assess the efficacy of proteasome inhibitors.[9][10]
Mechanism of Action
The mechanism of MV151 relies on its ability to act as a suicide inhibitor of the proteasome, leading to the fluorescent labeling of active catalytic subunits.
Caption: Mechanism of action of the MV151 proteasome activity probe.
Data Presentation: Quantitative Analysis of Proteasome Activity
The fluorescence intensity from MV151 labeling is directly proportional to the amount of active proteasome in the cell. This can be quantified to compare proteasome activity across different conditions.
| Parameter | Description | Method of Measurement | Reference |
| Total Cellular Fluorescence | The integrated fluorescence intensity per cell, representing the total active proteasome content. | Live-cell imaging and image analysis software. | [11] |
| Subunit Labeling Intensity | The fluorescence intensity of individual proteasome subunits after separation by SDS-PAGE. | In-gel fluorescence scanning. | [10][12] |
| IC50 of Inhibitors | The concentration of a proteasome inhibitor that reduces MV151 labeling by 50%. | Competition assay with MV151. | [10] |
Experimental Protocols
This protocol details the use of MV151 to visualize and quantify proteasome activity in living cells.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
MV151 stock solution in DMSO
-
Live-cell imaging medium (phenol red-free)
-
Proteasome inhibitor (e.g., Bortezomib) for control
-
Confocal microscope with environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Plate cells in a glass-bottom imaging dish to achieve 50-70% confluency at the time of the experiment.
-
Cell Treatment (Optional): If testing the effect of a compound on proteasome activity, pre-treat the cells with the compound for the desired time.
-
MV151 Labeling: Dilute the MV151 stock solution to a final concentration of 200 nM to 1 µM in pre-warmed live-cell imaging medium.[11][13] Replace the existing medium with the MV151-containing medium and incubate for 1-2 hours at 37°C.
-
Washing: Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound probe.
-
Imaging: Immediately image the cells using a confocal microscope with the appropriate filter set for the BODIPY TMR fluorophore (Excitation/Emission ~544/572 nm).
-
Image Analysis: Quantify the fluorescence intensity per cell or in specific subcellular compartments.
-
Data Interpretation: The fluorescence intensity correlates with the level of active proteasomes. A decrease in fluorescence in cells pre-treated with an inhibitor indicates a reduction in proteasome activity.
Caption: Experimental workflow for live-cell imaging with MV151.
Conclusion
The "MV" series of chemical probes, represented here by MV1 and MV151, offer versatile and powerful tools for researchers, scientists, and drug development professionals studying protein degradation. MV1-based technologies enable the targeted knockdown of specific proteins, allowing for functional analysis and validation of therapeutic targets. In parallel, MV151 provides a direct readout of proteasome activity, which is essential for understanding the mechanisms of protein degradation and for the development of drugs that modulate the ubiquitin-proteasome system. The detailed protocols and conceptual frameworks provided in these application notes will facilitate the successful implementation of these advanced techniques in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MV1 | Apoptosis | TargetMol [targetmol.com]
- 3. Efficient protein knockdown of HaloTag-fused proteins using hybrid molecules consisting of IAP antagonist and HaloTag ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MV1 - Immunomart [immunomart.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Protein degradation technology: a strategic paradigm shift in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Quantitative Assessment of Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. Activity-Based Imaging Probes of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. researchgate.net [researchgate.net]
- 12. A fluorescent broad-spectrum proteasome inhibitor for labeling proteasomes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: TPD-X for Targeted Protein Degradation in Xenograft Models
Note: A thorough search for "MV-1-NH-Me" did not yield specific information on a molecule with this designation for targeted protein degradation. The following application notes and protocols are based on a representative hypothetical PROTAC (Proteolysis-Targeting Chimera) designated as TPD-X , which targets the hypothetical oncogenic protein "Target-Y" for degradation. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive guide to utilizing a targeted protein degrader in preclinical xenograft models.
Introduction
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that block a protein's function, degraders physically remove the target protein, offering potential advantages in efficacy, selectivity, and the ability to overcome resistance.[3][4] TPD-X is a novel heterobifunctional degrader designed to induce the degradation of Target-Y, a protein implicated in the progression of various cancers. This document provides detailed protocols for the in vitro and in vivo evaluation of TPD-X, with a focus on its application in xenograft models.
Mechanism of Action: TPD-X is a PROTAC that simultaneously binds to Target-Y and an E3 ubiquitin ligase. This proximity induces the ubiquitination of Target-Y, marking it for degradation by the 26S proteasome. The catalytic nature of this process allows a single molecule of TPD-X to induce the degradation of multiple Target-Y proteins.[3]
Figure 1: Mechanism of TPD-X action.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of TPD-X in relevant cancer cell lines and xenograft models.
Table 1: In Vitro Activity of TPD-X in Cancer Cell Lines
| Cell Line | Cancer Type | Target-Y DC50 (nM) | Target-Y Dmax (%) | IC50 (nM) |
| Cell-Line-A | Breast Cancer | 5 | >95 | 15 |
| Cell-Line-B | Prostate Cancer | 10 | >90 | 25 |
| Cell-Line-C | Lung Cancer | 8 | >95 | 20 |
DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of protein degradation. IC50: Concentration for 50% inhibition of cell viability.
Table 2: In Vivo Efficacy of TPD-X in a Cell-Line-A Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Target-Y Degradation in Tumor (%) |
| Vehicle | - | Daily | 0 | 0 |
| TPD-X | 25 | Daily | 65 | 85 |
| TPD-X | 50 | Daily | 92 | >95 |
Experimental Protocols
In Vitro Target-Y Degradation Assay
Objective: To determine the concentration-dependent degradation of Target-Y by TPD-X in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Cell-Line-A)
-
Cell culture medium and supplements
-
TPD-X
-
DMSO (vehicle)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
Primary antibody against Target-Y
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of TPD-X in cell culture medium. The final DMSO concentration should be ≤0.1%.
-
Treat cells with varying concentrations of TPD-X or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform western blotting with 20-30 µg of protein per lane.
-
Probe the membrane with primary antibodies for Target-Y and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the Target-Y signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Cell Viability Assay
Objective: To assess the effect of TPD-X-mediated Target-Y degradation on cancer cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
TPD-X
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed cells in 96-well plates at a predetermined density.
-
After 24 hours, treat the cells with a serial dilution of TPD-X.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence or absorbance using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of TPD-X in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells (e.g., Cell-Line-A)
-
Matrigel (optional)
-
TPD-X
-
Vehicle solution
-
Calipers
-
Anesthesia (e.g., isoflurane)
References
Application Notes and Protocols for Designing MV-1-NH-Me-Based PROTACs for Novel Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and MV-1-NH-Me
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS).[1][2][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs trigger the degradation of the target protein, offering a powerful strategy to address previously "undruggable" targets.[4][5]
A typical PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4][5] This tripartite structure facilitates the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the 26S proteasome.[2][3]
This compound is a ligand that specifically recruits the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase.[6][7] PROTACs that utilize this compound to recruit cIAP1 are often referred to as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers).[8][9] The recruitment of cIAP1 by this compound-based PROTACs initiates the ubiquitination cascade, marking the target protein for degradation.[]
Rational Design of this compound-Based PROTACs for Novel Targets
The design of a novel this compound-based PROTAC is a multi-step process that requires careful consideration of the target protein, the linker, and the overall physicochemical properties of the molecule.
1. Target Selection and Ligand Identification: The first step is to identify a novel protein of interest (POI) that is implicated in a disease state. A known binder (ligand) for this POI is then required. This ligand will be incorporated into the PROTAC to ensure specific recognition of the target.
2. Linker Design and Optimization: The linker is a critical component that influences the stability and efficacy of the ternary complex.[8] The length, rigidity, and attachment points of the linker must be optimized to ensure productive ubiquitination of the target protein. A variety of linker types, including polyethylene (B3416737) glycol (PEG) and alkyl chains, can be employed.[5][11]
3. PROTAC Synthesis: Once the target ligand and linker have been selected, the PROTAC is synthesized by covalently linking the target ligand, the linker, and the this compound E3 ligase ligand. Standard solid-phase or solution-phase synthesis methods can be employed.[11][12]
4. In Vitro Characterization: A series of in vitro assays are essential to characterize the newly synthesized PROTAC. These assays are designed to assess the PROTAC's ability to bind to its target and E3 ligase, form a ternary complex, and induce the degradation of the target protein in a cellular context.
Quantitative Data Summary
The following tables provide a summary of key quantitative data that should be generated during the characterization of a novel this compound-based PROTAC.
Table 1: Biochemical and Biophysical Characterization
| Parameter | Description | Typical Values | Experimental Method |
| Target Binding Affinity (Kd) | Measures the binding strength of the PROTAC to the protein of interest. | 1-1000 nM | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP)[13] |
| E3 Ligase Binding Affinity (Kd) | Measures the binding strength of the PROTAC to the cIAP1 E3 ligase. | 1-1000 nM | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP)[13] |
| Ternary Complex Formation | Confirms the formation of the POI-PROTAC-cIAP1 complex. | Qualitative/Quantitative | Co-immunoprecipitation (Co-IP), Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI)[8][13] |
| Cooperativity (α) | Measures the influence of binary binding on ternary complex formation. | >1 (positive) | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)[13] |
Table 2: Cellular Characterization
| Parameter | Description | Typical Values | Experimental Method |
| DC50 | The concentration of PROTAC required to degrade 50% of the target protein. | 1-1000 nM | Western Blot, In-Cell Western, HiBiT Assay[8] |
| Dmax | The maximum percentage of target protein degradation achieved. | >80% | Western Blot, In-Cell Western, HiBiT Assay[8] |
| Time-dependence of Degradation | The rate at which the target protein is degraded. | Varies | Western Blot Time-Course |
| Cell Viability (IC50) | The concentration of PROTAC that inhibits cell growth by 50%. | Varies | CellTiter-Glo, MTT Assay[8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Western Blot for Target Protein Degradation
This is the most fundamental assay to confirm that the PROTAC is inducing the degradation of the target protein.[8]
-
Cell Seeding: Seed cells in a 6-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize the target protein levels to the loading control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay confirms the formation of the essential POI-PROTAC-cIAP1 complex.[8]
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration known to induce degradation. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or cIAP1, coupled to protein A/G beads.
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein, cIAP1, and other components of the ubiquitin-proteasome pathway.
Protocol 3: In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein.[8]
-
Reaction Setup: In a reaction tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase (cIAP1), ubiquitin, ATP, the purified target protein, and the PROTAC.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Western Blot Analysis: Stop the reaction and analyze the mixture by Western blotting using an antibody against the target protein to detect higher molecular weight ubiquitinated species.
Protocol 4: Cell Viability Assay
This assay assesses the downstream functional consequence of target protein degradation, such as an anti-proliferative effect.[8]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations.
-
Incubation: Incubate the cells for a period relevant to the expected biological effect (e.g., 72 hours).
-
Viability Measurement: Measure cell viability using a commercially available kit such as CellTiter-Glo® (Promega) or an MTT assay.
-
Data Analysis: Plot the cell viability against the PROTAC concentration to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow
Caption: Experimental workflow for PROTAC development.
Logical Relationships in PROTAC Design
Caption: Logical relationships in PROTAC design.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The RING Domain of cIAP1 Mediates the Degradation of RING-bearing Inhibitor of Apoptosis Proteins by Distinct Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 11. cIAP1 and cIAP2 facilitate cancer cell survival by functioning as E3 ligases that promote RIP1 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: A General Workflow for Characterizing Novel Kinase Inhibitors in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive and detailed experimental workflow for the initial characterization of a novel small molecule kinase inhibitor, exemplified here as MV-1-NH-Me, in cancer cell lines. This document outlines a systematic approach, from initial cell line selection and compound preparation to functional assays and mechanistic studies. The protocols provided are intended as a foundational guide and may require optimization based on the specific characteristic of the compound and the cancer cell lines under investigation.
Introduction
The discovery and development of novel kinase inhibitors are at the forefront of targeted cancer therapy. Kinases are a large family of enzymes that play a critical role in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a common hallmark of many cancers, making them attractive targets for therapeutic intervention.
This document outlines a general experimental workflow for the preclinical evaluation of a putative kinase inhibitor, this compound, in cancer cell lines. The workflow is designed to assess the compound's anti-cancer activity, elucidate its mechanism of action, and identify potential predictive biomarkers of response.
Materials and Reagents
A comprehensive list of necessary materials and reagents should be prepared, including:
-
Cell Lines: A panel of cancer cell lines representing different tumor types and genetic backgrounds.
-
Cell Culture Reagents: Base media (e.g., DMEM, RPMI-1640), fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), trypsin-EDTA, and phosphate-buffered saline (PBS).
-
Test Compound: this compound (and any relevant positive/negative controls).
-
Assay Kits: Commercially available kits for assessing cell viability (e.g., MTT, CellTiter-Glo), apoptosis (e.g., Annexin V/PI), cell cycle (e.g., propidium (B1200493) iodide staining), and kinase activity.
-
Antibodies: Primary and secondary antibodies for western blotting, targeting key proteins in relevant signaling pathways.
-
General Lab Equipment: Cell culture incubators, microscopes, centrifuges, multi-well plate readers, western blotting apparatus, and flow cytometer.
Experimental Workflow
The following diagram provides a high-level overview of the experimental workflow for characterizing this compound.
Caption: High-level experimental workflow for the characterization of this compound.
Detailed Experimental Protocols
Cell Culture and Maintenance
-
Cell Line Revival: Rapidly thaw cryopreserved cells in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete culture medium. Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium. Plate the cells in an appropriate culture flask.[1]
-
Cell Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge as described above. Resuspend the cells in fresh medium and seed into new flasks at the desired density.[1]
Compound Preparation and Storage
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Working Solutions: Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for the experiments. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically ≤ 0.1%).
Cell Viability and Proliferation Assays
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Apoptosis Assay
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis
Protocol: Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation
Quantitative data from the assays should be summarized in clear and concise tables for easy comparison.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 48h |
| Cell Line A | Breast Cancer | |
| Cell Line B | Lung Cancer | |
| Cell Line C | Colon Cancer | |
| Cell Line D | Leukemia |
Table 2: Effect of this compound on Cell Cycle Distribution in Cell Line A
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle Control | |||
| This compound (0.5 x IC50) | |||
| This compound (1 x IC50) | |||
| This compound (2 x IC50) |
Table 3: Apoptosis Induction by this compound in Cell Line A
| Treatment | % Early Apoptosis | % Late Apoptosis | % Total Apoptosis |
| Vehicle Control | |||
| This compound (0.5 x IC50) | |||
| This compound (1 x IC50) | |||
| This compound (2 x IC50) |
Signaling Pathway Analysis
To investigate the mechanism of action of this compound, it is crucial to analyze its effect on key cancer-related signaling pathways. A common pathway to investigate is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[2][3]
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by this compound.
Western blot analysis can be used to probe the phosphorylation status of key proteins in this pathway, such as AKT and S6 ribosomal protein, to determine if this compound inhibits signaling at the expected node.
Conclusion
This document provides a foundational experimental workflow for the initial characterization of a novel kinase inhibitor in cancer cell lines. By systematically evaluating the compound's effects on cell viability, apoptosis, and cell cycle, and by investigating its impact on key signaling pathways, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The data generated from these studies will be crucial for guiding further preclinical and clinical development.
References
Application Notes and Protocols for MV-1-NH-Me Conjugation to a Target Protein Ligand
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific molecule "MV-1-NH-Me" does not correspond to a commonly recognized or publicly documented bioconjugation reagent. Therefore, this document provides a detailed protocol and application notes based on the plausible interpretation of "this compound" as a generic thiol-reactive compound. The "MV" component is assumed to represent a Michael acceptor, such as a methyl vinyl sulfone or maleimide, which readily reacts with free thiol groups on proteins. The "-1-NH-Me" is interpreted as a part of the linker and payload structure. The principles and protocols described herein are widely applicable to the conjugation of thiol-reactive small molecules to proteins.
Application Notes
Introduction to Thiol-Reactive Bioconjugation
Bioconjugation is the process of covalently linking a biological molecule, such as a protein or antibody, to another molecule, which can be a drug, a fluorescent probe, or a nanoparticle.[1] This technique is fundamental in drug development, particularly for creating targeted therapies like antibody-drug conjugates (ADCs).[2][3][4][5] Thiol-reactive conjugation is a popular strategy that targets the sulfhydryl group (-SH) of cysteine residues within a protein.[6] Cysteine is a relatively rare amino acid, allowing for more site-specific modifications compared to reactions targeting more abundant residues like lysine.[6] This site-specificity can lead to more homogeneous conjugates with predictable properties and improved therapeutic efficacy.[4]
The assumed "MV" moiety in "this compound" likely contains a vinyl sulfone or a similar functional group.[6][7] These groups react with thiols under mild, biocompatible conditions to form a stable thioether bond.[6][7] This stability is crucial for applications like ADCs, where the linker must remain intact in circulation to prevent premature release of the cytotoxic payload.[5][8][9]
Principle of the Method
The conjugation of a thiol-reactive molecule like the assumed this compound to a target protein relies on the nucleophilic addition of a cysteine thiol to the electrophilic vinyl group of the linker. This reaction is typically performed at a slightly acidic to neutral pH to ensure the specificity of the thiol-amine reaction.[6] For proteins that do not have accessible free thiols, existing disulfide bonds can be selectively reduced to generate reactive cysteine residues.
Applications in Research and Drug Development
The covalent conjugation of ligands to proteins has a wide range of applications:
-
Antibody-Drug Conjugates (ADCs): The most prominent application is in the development of ADCs for targeted cancer therapy.[2][3][4][5][8]
-
Diagnostic Probes: Attaching imaging agents (e.g., fluorescent dyes) to proteins allows for the tracking and visualization of biological processes.
-
Biomaterials: Creating novel biomaterials with enhanced properties for tissue engineering and drug delivery.[1]
-
Basic Research: Studying protein structure and function by introducing specific modifications.
Experimental Protocols
Materials and Reagents
-
Target protein (e.g., monoclonal antibody)
-
This compound ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction (if necessary)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[10][12][13]
-
Quenching reagent (e.g., N-acetylcysteine or L-cysteine)
-
Sephadex® G-25 or similar size-exclusion chromatography (SEC) column[10][13]
-
Spectrophotometer (UV-Vis)
-
SDS-PAGE system
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Preparation of Reagents
-
Protein Solution: Prepare the target protein at a concentration of 2-10 mg/mL in PBS.[13] If the protein is in a buffer containing primary amines (like Tris), it should be exchanged into PBS.
-
This compound Stock Solution: Prepare a 10 mM stock solution of the this compound ligand in anhydrous DMSO or DMF.[10][12] This should be done immediately before use as reactive compounds can be unstable in solution.[13]
Protein Preparation (with Optional Reduction)
-
If the target protein does not have a free cysteine, a partial reduction of disulfide bonds may be necessary.
-
Add a 10-20 fold molar excess of TCEP to the protein solution.
-
Incubate at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column equilibrated with PBS.
Conjugation Protocol
-
While gently stirring the protein solution, slowly add the desired molar excess of the this compound stock solution. A typical starting point is a 5-10 fold molar excess of the ligand over the protein.
-
Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight, protected from light.
-
After the incubation period, quench the reaction by adding a 20-fold molar excess of a quenching reagent (e.g., N-acetylcysteine) and incubate for an additional 30 minutes.
Purification of the Conjugate
-
Separate the protein-ligand conjugate from unreacted ligand and quenching reagent using a pre-equilibrated size-exclusion chromatography column (e.g., Sephadex® G-25).[10][13]
-
Elute with PBS and collect the fractions corresponding to the protein conjugate, which will typically be the first peak to elute.
-
Alternatively, for small-scale reactions, use a spin desalting column or dialysis.
Characterization of the Conjugate
2.6.1 Determination of Degree of Labeling (DOL)
The Degree of Labeling (DOL), or drug-to-antibody ratio (DAR) for ADCs, is the average number of ligand molecules conjugated to each protein. This can be determined spectrophotometrically if the ligand has a distinct absorbance peak.
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength (λ_max) of the this compound ligand.
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the ligand's absorbance at 280 nm.
-
Calculate the ligand concentration using its molar extinction coefficient (ε_ligand) at its λ_max.
-
The DOL is calculated as: DOL = (Molar concentration of ligand) / (Molar concentration of protein)
2.6.2 SDS-PAGE Analysis
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to assess the purity and apparent molecular weight of the conjugate.
-
Run samples of the unconjugated protein and the purified conjugate on an SDS-PAGE gel under reducing and non-reducing conditions.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
The conjugate should show a slight increase in molecular weight compared to the unconjugated protein.
2.6.3 Mass Spectrometry
Mass spectrometry provides a precise measurement of the molecular weight of the conjugate, confirming the covalent attachment of the ligand and allowing for the determination of the distribution of different drug-loaded species.
Data Presentation
Table 1: Summary of Conjugation Reaction Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Protein Concentration | 5 mg/mL | 5 mg/mL | 10 mg/mL |
| Molar Ratio (Ligand:Protein) | 5:1 | 10:1 | 10:1 |
| Reaction Time | 2 hours | 2 hours | 4 hours |
| Temperature | Room Temp | Room Temp | 4°C |
Table 2: Characterization of Purified this compound Conjugate
| Characterization Method | Result (Condition 2) | Interpretation |
| Degree of Labeling (DOL) | 3.8 | On average, ~4 ligand molecules per protein. |
| SDS-PAGE (Non-reducing) | Single band at ~155 kDa | High purity, slight MW increase from native Ab (~150 kDa). |
| Size-Exclusion Chromatography | >95% monomer | Low level of aggregation. |
| Mass Spectrometry | Peaks corresponding to Ab + 2, 3, 4, and 5 ligands | Confirms conjugation and shows distribution of species. |
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Proposed mechanism of action for a targeted conjugate.
Caption: Assumed reaction of this compound with a protein thiol.
References
- 1. Bioconjugation: A Powerful Link Between Biology and Chemistry | Blog | Biosynth [biosynth.com]
- 2. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making smart drugs smarter: The importance of linker chemistry in targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. air.unimi.it [air.unimi.it]
- 10. biotium.com [biotium.com]
- 11. interchim.fr [interchim.fr]
- 12. resources.tocris.com [resources.tocris.com]
- 13. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
Application Notes and Protocols for the Synthesis of MV-1-NH-Me Containing SNIPERs
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) are a class of heterobifunctional molecules designed to induce the degradation of specific target proteins by hijacking the cellular ubiquitin-proteasome system. These molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase, and a linker that connects the two ligands. By bringing the target protein and the IAP E3 ligase into close proximity, SNIPERs trigger the ubiquitination and subsequent degradation of the target protein by the proteasome. This approach offers a powerful strategy for targeting proteins that have been traditionally difficult to inhibit with small molecules.
This document provides detailed protocols for the synthesis of SNIPERs containing the MV-1-NH-Me IAP ligand, a derivative of the known IAP antagonist MV1. These protocols are intended to serve as a guide for researchers in the fields of chemical biology and drug discovery.
Data Presentation
The efficacy of SNIPERs is typically quantified by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) for binding to the IAP. Below is a summary of reported activity for various SNIPERs, including those containing MV-1 or similar IAP ligands.
| SNIPER Name | Target Protein | IAP Ligand | Linker | DC50 (µM) | IC50 (nM) (for IAP) | Cell Line | Reference |
| SNIPER(ABL)-019 | BCR-ABL | MV-1 | PEG-based | 0.3 | Not Reported | K562 | [1] |
| SNIPER(ABL)-015 | BCR-ABL | MV-1 | PEG-based | 5 | Not Reported | K562 | [1] |
| SNIPER(BRD)-1 | BRD4 | LCL161 derivative | PEG-based | Not Reported | cIAP1: 6.8, cIAP2: 17, XIAP: 49 | LNCaP | [1] |
| SNIPER(ER)-87 | ERα | LCL161 derivative | PEG-based | 0.003 | Not Reported | MCF-7 | |
| SNIPER-5 | BCR-ABL | MV1 derivative | Not Specified | ~0.1 (max knockdown) | Not Reported | K562 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound IAP Ligand
This protocol describes a potential synthetic route for this compound, an amine-functionalized derivative of the IAP antagonist MV1. The synthesis is based on established methods for creating similar peptidomimetic IAP antagonists.
Materials:
-
Appropriately protected amino acid building blocks
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Bases (e.g., DIPEA, N-methylmorpholine)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Reagents for Boc deprotection (e.g., TFA in DCM)
-
Amine source for the terminal amine (e.g., a protected diamine)
-
Purification supplies (e.g., silica (B1680970) gel, HPLC system)
Procedure:
-
Step 1: Synthesis of the core scaffold. The synthesis of the MV1 core structure is a multi-step process that typically involves the coupling of protected amino acid fragments. A detailed, step-by-step synthesis of a similar IAP antagonist scaffold can be found in the supplementary information of medicinal chemistry publications focusing on IAP inhibitors.[3][4][5]
-
Step 2: Introduction of an amine-terminated linker. To introduce a terminal amine for conjugation to a SNIPER linker, the synthesis can be adapted to incorporate a protected diamine at a suitable position on the MV1 scaffold. This is often achieved by coupling the carboxylic acid of a synthetic intermediate with one end of a protected diamine (e.g., N-Boc-ethylenediamine).
-
Step 3: Deprotection. The final step involves the removal of any protecting groups, such as a Boc group from the terminal amine, using standard deprotection conditions (e.g., treatment with trifluoroacetic acid in dichloromethane).
-
Purification and Characterization. The final this compound product should be purified by high-performance liquid chromatography (HPLC) and its identity and purity confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Synthesis of a Representative this compound Containing SNIPER
This protocol outlines the general steps for conjugating this compound to a target protein ligand via a linker. As a representative example, we will describe the synthesis of a SNIPER targeting the BCR-ABL fusion protein, using an imatinib-derived carboxylic acid as the target protein ligand.
Materials:
-
This compound (from Protocol 1)
-
Imatinib-carboxylic acid derivative (warhead)
-
A bifunctional linker with a carboxylic acid and a reactive group for amine coupling (e.g., a PEG linker with a terminal NHS ester)
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., HPLC system)
Procedure:
-
Step 1: Activation of the linker. If starting with a linker containing a carboxylic acid, it first needs to be activated. Dissolve the linker in anhydrous DMF and add a coupling reagent such as HATU and a base like DIPEA. This will form a reactive intermediate.
-
Step 2: Conjugation of the linker to this compound. Add a solution of this compound in anhydrous DMF to the activated linker solution. Allow the reaction to proceed at room temperature for several hours to overnight. Monitor the reaction progress by LC-MS.
-
Step 3: Purification of the Linker-IAP Ligand Intermediate. Once the reaction is complete, purify the resulting linker-MV-1-NH-Me conjugate using preparative HPLC.
-
Step 4: Activation of the warhead. In a separate reaction, activate the carboxylic acid of the imatinib (B729) derivative using a coupling reagent like HATU in the presence of DIPEA in anhydrous DMF.
-
Step 5: Final Conjugation. Add the purified linker-MV-1-NH-Me intermediate to the activated imatinib derivative solution. Let the reaction stir at room temperature until completion, as monitored by LC-MS.
-
Step 6: Final Purification and Characterization. Purify the final SNIPER(ABL)-MV-1 molecule by preparative HPLC. Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Protocol 3: Evaluation of SNIPER-induced Protein Degradation by Western Blot
This protocol describes how to assess the ability of a synthesized SNIPER to induce the degradation of its target protein in a cellular context.
Materials:
-
Cell line expressing the target protein (e.g., K562 cells for BCR-ABL)
-
Cell culture medium and supplements
-
Synthesized SNIPER compound
-
DMSO (for stock solutions)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed the cells at an appropriate density and allow them to adhere overnight. The next day, treat the cells with a range of concentrations of the SNIPER compound (e.g., from 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading for the western blot.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control using image analysis software. Normalize the target protein band intensity to the loading control band intensity for each sample. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the SNIPER concentration to determine the DC50 value.[6][7]
Mandatory Visualization
Caption: SNIPER-mediated protein degradation pathway.
Caption: Experimental workflow for SNIPER synthesis and evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Expedient Synthesis of Highly Potent Antagonists of Inhibitor of Apoptosis Proteins (IAPs) with Unique Selectivity for ML-IAP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application of MV-1-NH-Me in Neurodegenerative Disease Research: A Focus on Targeted Protein Degradation
Introduction
MV-1-NH-Me is a chemical moiety that functions as a potent ligand for the Inhibitor of Apoptosis Proteins (IAPs), a family of E3 ubiquitin ligases. In the context of neurodegenerative disease research, this compound is not a standalone therapeutic agent but a critical component in the design of Proteolysis Targeting Chimeras (PROTACs). Specifically, it is utilized in a subclass of PROTACs known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs).[1][2] This technology offers a novel and promising therapeutic strategy for neurodegenerative disorders, which are often characterized by the accumulation of misfolded and aggregated proteins.[3][4][5]
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][4] A PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (in this case, an IAP ligand like this compound), and a chemical linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][4]
This approach holds significant potential for treating neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease, where the causative proteins have traditionally been considered "undruggable" by conventional small molecule inhibitors.[3][6][7]
Mechanism of Action: this compound in SNIPERs
The primary role of this compound is to recruit cellular IAP (cIAP1) E3 ubiquitin ligase. The SNIPER molecule, incorporating this compound, forms a ternary complex with the target protein and cIAP1. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, leading to its degradation.
Application in Neurodegenerative Disease Research
The application of this compound-containing SNIPERs in neurodegenerative disease research focuses on the targeted degradation of key pathological proteins.
Target Proteins in Neurodegenerative Diseases:
| Disease | Target Protein | Pathological Role |
| Alzheimer's Disease | Tau (hyperphosphorylated) | Forms neurofibrillary tangles, leading to neuronal dysfunction and death.[3][5] |
| Parkinson's Disease | α-Synuclein | Aggregates to form Lewy bodies, contributing to dopaminergic neuron loss.[3][8] |
| Huntington's Disease | Mutant Huntingtin (mHtt) | The polyglutamine expansion leads to protein misfolding and aggregation, causing neuronal toxicity.[3][9] |
Hypothetical Application: Development of a SNIPER for Tau Degradation
This section outlines a hypothetical experimental workflow for the development and validation of a SNIPER molecule utilizing this compound to target hyperphosphorylated Tau (p-Tau) for the potential treatment of Alzheimer's disease.
Experimental Protocols
Protocol 1: Synthesis of a p-Tau-Targeting SNIPER
This protocol describes a generalized approach for the synthesis of a SNIPER molecule.
Materials:
-
p-Tau binding ligand with a reactive handle (e.g., a carboxylic acid or amine)
-
This compound
-
A bifunctional linker (e.g., PEG-based linker with appropriate functional groups)
-
Coupling reagents (e.g., HATU, EDC/NHS)
-
Solvents (e.g., DMF, DMSO)
-
Purification system (e.g., HPLC)
Method:
-
Linker-MV-1-NH-Me Conjugation: a. Dissolve this compound and a molar excess of the bifunctional linker in an appropriate solvent (e.g., DMF). b. Add coupling reagents and stir at room temperature for 2-4 hours. c. Monitor the reaction by LC-MS. d. Upon completion, purify the product by preparative HPLC.
-
Conjugation to p-Tau Ligand: a. Dissolve the purified linker-MV-1-NH-Me conjugate and the p-Tau binding ligand in an appropriate solvent. b. Add coupling reagents and stir at room temperature overnight. c. Monitor the reaction by LC-MS. d. Upon completion, purify the final SNIPER product by preparative HPLC. e. Characterize the final product by NMR and high-resolution mass spectrometry.
Protocol 2: In Vitro p-Tau Degradation Assay
This protocol details the assessment of the SNIPER's ability to degrade p-Tau in a cellular context.
Materials:
-
HEK293 cells stably expressing human p-Tau.
-
Cell culture medium (DMEM with 10% FBS).
-
Synthesized p-Tau SNIPER.
-
DMSO (vehicle control).
-
Proteasome inhibitor (e.g., MG132) as a negative control.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE and Western blot reagents.
-
Primary antibodies: anti-p-Tau, anti-total-Tau, anti-GAPDH (loading control).
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescence substrate.
Method:
-
Cell Seeding: Seed HEK293-p-Tau cells in 6-well plates and allow them to adhere overnight.
-
Treatment: a. Prepare serial dilutions of the p-Tau SNIPER in cell culture medium (e.g., 1 nM to 10 µM). b. Treat the cells with the different concentrations of the SNIPER or DMSO (vehicle control) for 24 hours. c. For the negative control, pre-treat a set of cells with MG132 for 1 hour before adding the SNIPER.
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells with RIPA buffer and collect the lysates. c. Determine the protein concentration of each lysate using the BCA assay.
-
Western Blot Analysis: a. Normalize the protein concentrations of all samples. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane and incubate with primary antibodies overnight at 4°C. d. Incubate with the secondary antibody for 1 hour at room temperature. e. Visualize the protein bands using a chemiluminescence detection system. f. Quantify the band intensities and normalize the p-Tau levels to the loading control (GAPDH).
Data Presentation
The following tables represent the expected quantitative data from the described experiments.
Table 1: In Vitro Binding Affinity of the p-Tau SNIPER
| Component | Binding Target | Method | Dissociation Constant (KD) |
| p-Tau Ligand | p-Tau | SPR | 50 nM |
| This compound | cIAP1 | ITC | 25 nM |
| p-Tau SNIPER | p-Tau | SPR | 65 nM |
| p-Tau SNIPER | cIAP1 | SPR | 30 nM |
Table 2: Dose-Dependent Degradation of p-Tau by the SNIPER
| SNIPER Concentration | % p-Tau Degradation (vs. Vehicle) | DC50 | Dmax |
| 1 nM | 15% | ||
| 10 nM | 45% | 12 nM | 92% |
| 100 nM | 85% | ||
| 1 µM | 92% | ||
| 10 µM | 90% |
DC50: Concentration for 50% degradation; Dmax: Maximum degradation.
Signaling Pathway Visualization
The degradation of a key signaling protein like Tau can have significant downstream effects on neuronal signaling pathways.
Conclusion
This compound serves as a valuable molecular tool in the development of SNIPERs for neurodegenerative disease research. By enabling the recruitment of the cIAP1 E3 ligase, it facilitates the targeted degradation of pathogenic proteins that are central to the progression of these devastating disorders. The hypothetical application and protocols provided herein illustrate a rational workflow for the development of such novel therapeutics. While significant research and development are still required, the use of IAP-based PROTACs represents a promising avenue for the creation of disease-modifying therapies for neurodegenerative conditions.[1]
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Progress in Research of PROTAC for Neurodegenerative Disorders Treatment [journal11.magtechjournal.com]
- 5. PROTAC technology for the treatment of Alzheimer’s disease: advances and perspectives – ScienceOpen [scienceopen.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Targeted protein degradation for the treatment of Parkinson's disease: Advances and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Molecular Strategies to Target Protein Aggregation in Huntington’s Disease [frontiersin.org]
Utilizing E3 Ligase Ligands for Targeted Protein Degradation: Application Notes and Protocols Featuring MV-1-NH-Me
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of E3 ligase ligands, with a specific focus on MV-1-NH-Me, in the study of protein function through targeted protein degradation. This approach, primarily employing Proteolysis Targeting Chimeras (PROTACs), offers a powerful method for selectively eliminating proteins of interest (POIs) and observing the resultant cellular effects.
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation is a novel strategy in chemical biology and drug discovery that harnesses the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate specific proteins.[1] PROTACs are heterobifunctional molecules at the heart of this technology. They consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[1][3]
Several E3 ligases have been successfully recruited for targeted protein degradation, with the most common being Cereblon (CRBN), von Hippel-Lindau (VHL), and Inhibitor of Apoptosis Proteins (IAPs).[2] The choice of E3 ligase and its corresponding ligand is a critical aspect of PROTAC design.
This compound: An IAP-Recruiting Ligand
This compound is a chemical moiety derived from MV-1 and functions as a ligand for the IAP family of E3 ligases.[4][5] It is classified as a "PROTAC IAP binding moiety 2".[4][6] this compound is utilized in the construction of specific types of PROTACs, often referred to as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers).[4][7] For instance, it can be conjugated to an ABL inhibitor to create a SNIPER that targets the ABL protein for degradation.[4][8]
Mechanism of Action of IAP-based PROTACs
The general mechanism of an this compound-containing PROTAC is as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (e.g., ABL kinase) and an IAP E3 ligase, forming a ternary complex.
-
Ubiquitination: Within this complex, the IAP ligase facilitates the transfer of ubiquitin molecules to the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome.
This process effectively removes the target protein from the cellular environment, allowing for the study of its function through its absence.
VHL Ligands: A Widely Used Alternative
For a comprehensive understanding, it is valuable to also consider ligands for the von Hippel-Lindau (VHL) E3 ligase, which are among the most extensively used in PROTAC development.[1][9] Small molecules like VH032 and its derivatives serve as potent VHL ligands.[10] The introduction of a methyl group at the benzylic position of VH032 has been shown to improve binding affinity.[11]
VHL-Mediated Degradation Pathway
Under normal oxygen conditions, the VHL E3 ligase complex recognizes and targets the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and degradation.[12] VHL-based PROTACs exploit this natural process by bringing a POI into close proximity with the VHL complex, leading to its ubiquitination and subsequent degradation.[12]
Quantitative Data for E3 Ligase Ligands
The following table summarizes key quantitative data for representative VHL ligands, which are more readily available in the public domain compared to specific binding affinities for this compound. This data is crucial for selecting appropriate ligands and designing effective PROTACs.
| Ligand | Target E3 Ligase | IC50 (nM) | Ki (nM) | Assay Type |
| VH032 | VHL | 77.8 | 33.4 | TR-FRET |
| VH298 | VHL | 44.0 | 18.9 | TR-FRET |
| MZ1 (VHL-BRD PROTAC) | VHL | 14.7 | 6.3 | TR-FRET |
| BODIPY FL VH032 | VHL | - | 3.01 (Kd) | TR-FRET |
Data sourced from a study developing a high-affinity VHL fluorescent probe.[10]
Experimental Protocols
This section provides detailed protocols for key experiments involved in the synthesis and evaluation of PROTACs utilizing E3 ligase ligands like this compound or VHL ligands.
Protocol 1: Synthesis of a PROTAC Molecule
This protocol outlines a general procedure for conjugating an E3 ligase ligand (with an available amine handle, like this compound or a VH032 derivative) to a POI ligand via a linker.
Materials:
-
E3 ligase ligand with a reactive handle (e.g., this compound)
-
POI ligand with a compatible reactive handle
-
Linker with appropriate functional groups (e.g., PEG linker with an NHS ester)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometry (MS) for characterization
Procedure:
-
Dissolve the POI ligand and the linker in anhydrous DMF.
-
Add DIPEA to the solution to act as a base.
-
Stir the reaction at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC or LC-MS.
-
Purify the POI-linker conjugate by HPLC.
-
Characterize the product by MS to confirm the correct mass.
-
Dissolve the purified POI-linker conjugate and the E3 ligase ligand (this compound) in anhydrous DMF.
-
Add DIPEA and stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
Confirm the identity and purity of the final PROTAC by LC-MS and NMR.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the synthesized PROTAC.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PROTAC compound dissolved in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the PROTAC compound (typically from 0.01 nM to 10 µM) and a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target protein.
Materials:
-
Cells treated with the PROTAC
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody against the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.
Visualizing Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.
PROTAC Mechanism of Action
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. mybiosource.com [mybiosource.com]
- 7. mv 1 nh me — TargetMol Chemicals [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 10. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Me VH 032, amine | CAS 2504950-56-3 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for MV-1-NH-Me Based PROTACs in Kinase Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells, rather than merely inhibiting them. These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
This document focuses on a specific class of PROTACs that utilize MV-1-NH-Me as the E3 ligase-recruiting ligand. MV-1 is a potent ligand for the Inhibitor of Apoptosis Proteins (IAPs), a family of E3 ubiquitin ligases.[1][2] PROTACs that recruit IAPs are also known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs).[3] These molecules have shown significant promise in the targeted degradation of various protein kinases implicated in diseases such as cancer.[2]
This application note provides a comprehensive guide to the use of this compound based PROTACs for kinase degradation, including quantitative data for specific kinase targets, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Mechanism of Action
This compound based PROTACs function by hijacking the cellular ubiquitin-proteasome system (UPS). The this compound moiety of the PROTAC binds to an IAP E3 ligase, such as cIAP1 or XIAP.[2][4] Simultaneously, the other ligand on the PROTAC binds to the target kinase. This brings the E3 ligase into close proximity with the kinase, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the kinase. The polyubiquitinated kinase is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of additional kinase molecules.[2][4]
Data Presentation: Kinase Degradation
The efficacy of this compound based PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and maximum degradation (Dmax). The following tables summarize the reported degradation data for various SNIPER(ABL) compounds targeting the BCR-ABL fusion kinase, a key driver in chronic myeloid leukemia (CML).
| Compound ID | ABL Inhibitor Ligand | IAP Ligand | DC50 (µM) | Cell Line | Reference |
| SNIPER(ABL)-015 | GNF5 | MV-1 | 5 | K562 | [5] |
| SNIPER(ABL)-019 | Dasatinib | MV-1 | 0.3 | K562 | [5] |
| SNIPER(ABL)-047 | HG-7-85-01 | MV-1 | 2 | K562 | [5] |
| SNIPER(ABL)-050 | Imatinib | MV-1 | >30 | K562 | [5] |
| Compound ID | ABL Inhibitor Ligand | IAP Ligand Derivative | DC50 (nM) | Cell Line | Reference |
| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | 10 | K562 | [6] |
| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | 5000 | K562 | [7] |
| SNIPER(ABL)-033 | HG-7-85-01 | LCL161 derivative | 300 | K562 | [5] |
| SNIPER(ABL)-044 | HG-7-85-01 | Bestatin | 10000 | K562 | [5] |
Note: The choice of both the kinase inhibitor and the IAP ligand, as well as the linker connecting them, significantly impacts the degradation potency.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound based PROTACs.
Protocol 1: Western Blotting for Kinase Degradation
This protocol is for determining the DC50 and Dmax of a PROTAC.
Materials:
-
Cultured cells expressing the target kinase
-
This compound based PROTAC
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target kinase
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and not exceed 0.1%. Treat the cells with the PROTAC for the desired time (e.g., 6, 12, or 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add ice-cold RIPA buffer to each well and scrape the cells. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target kinase overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with a primary antibody for a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxic effects of the PROTAC.
Materials:
-
Cultured cells
-
This compound based PROTAC
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with serial dilutions of the PROTAC for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 3: Immunoprecipitation (IP) to Confirm Ubiquitination
This protocol is to confirm that the PROTAC induces ubiquitination of the target kinase.
Materials:
-
Cultured cells
-
This compound based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
IP lysis buffer
-
Primary antibody against the target kinase
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibody against ubiquitin
-
Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells using IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the anti-kinase antibody.
-
Add fresh protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads to remove non-specific binding and then elute the immunocomplexes.
-
Western Blotting: Perform a Western blot on the eluted samples using an anti-ubiquitin antibody to detect the ubiquitinated kinase.
Conclusion
This compound based PROTACs, or SNIPERs, represent a powerful tool for the targeted degradation of kinases and other proteins of interest. By recruiting IAP E3 ligases, these molecules can effectively eliminate target proteins, offering a distinct and potentially more advantageous therapeutic strategy compared to traditional inhibitors. The protocols and data presented in this application note provide a solid foundation for researchers to design and execute experiments aimed at characterizing the efficacy and mechanism of action of this promising class of molecules. Careful optimization of experimental conditions and a thorough understanding of the underlying biology are crucial for the successful application of this technology in drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. SNIPER | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Linker Optimization for MV-1-NH-Me Based PROTACs
Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered in the design and optimization of Proteolysis-Targeting Chimera (PROTAC) linkers, with a focus on those utilizing MV-1-NH-Me to recruit IAP E3 ligases.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, with a focus on linker-related causes and solutions.
Issue 1: My PROTAC shows weak or no degradation of the target protein, despite having good binding affinity to the target and the IAP E3 ligase.
-
Question: I have designed and synthesized an this compound based PROTAC, but Western blot analysis shows minimal or no reduction in the target protein levels. What are the potential linker-related causes and how can I troubleshoot this?
-
Answer: This is a common challenge and often points to a suboptimal linker design that fails to produce a stable and productive ternary complex.[1][2] The linker's role is not just to connect the two ligands, but to correctly orient the target protein and the E3 ligase for efficient ubiquitination.[2][3]
| Problem | Potential Linker-Related Cause | Recommended Solution(s) |
| No/Weak Degradation | Inefficient Ternary Complex Formation: The linker may be too short, causing steric clashes, or too long and flexible, leading to an unstable complex.[2][3][4] | Synthesize a Linker Library: Create a series of PROTACs with varying linker lengths (e.g., by adding/removing PEG or alkyl units) to empirically determine the optimal distance.[1][2][5] |
| Unfavorable Ternary Complex Geometry: The linker or its attachment points may orient the E3 ligase in a way that the target's surface lysines are not accessible for ubiquitination.[2] | Modify Attachment Points: Re-evaluate the "exit vectors." Synthesize PROTACs with the linker attached to different, solvent-exposed positions on the warhead or the this compound ligand.[2][4] Computational modeling can help predict productive geometries.[2] | |
| Suboptimal Linker Composition: The linker's flexibility or rigidity may not be suitable for the specific protein pair. Highly flexible linkers can have an entropic penalty upon binding.[3][] | Vary Linker Rigidity: Experiment with different linker compositions. Incorporate rigid motifs like piperazine (B1678402) or phenyl groups to pre-organize the PROTAC into a more bioactive conformation.[1][2] | |
| Poor Cell Permeability/Solubility: The PROTAC may not be reaching its intracellular target in sufficient concentrations due to poor physicochemical properties contributed by the linker.[1][2][4] | Alter Linker Properties: To improve solubility, incorporate polar groups like PEG units or basic nitrogen atoms.[1][2][7] To improve permeability, balance hydrophilicity and lipophilicity; linkers that can adopt folded conformations to shield polar surfaces in membranes often show better permeability.[8][9][10] |
Issue 2: I am observing a "hook effect" with my PROTAC.
-
Question: My dose-response curve for target degradation is bell-shaped, with degradation decreasing at higher PROTAC concentrations. How can I address this "hook effect"?
-
Answer: The "hook effect" is a common phenomenon with potent PROTACs.[11] It occurs when high concentrations of the PROTAC lead to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) instead of the productive ternary complex, which reduces degradation efficiency.[1][11][12]
| Problem | Potential Linker-Related Cause | Recommended Solution(s) |
| Hook Effect | Low Ternary Complex Cooperativity: The linker does not sufficiently promote favorable protein-protein interactions between the target and the E3 ligase, making the ternary complex less stable than the binary complexes at high concentrations.[1][2] | Enhance Cooperativity via Linker Design: Systematically modify the linker's length, rigidity, and composition. A well-designed linker can increase the stability of the ternary complex, mitigating the hook effect.[1][2][13] |
| High PROTAC Concentrations: The effect is inherently concentration-dependent. | Perform Detailed Dose-Response Studies: Test your PROTAC over a very broad concentration range (e.g., 0.1 nM to 10 µM) to fully characterize the bell-shaped curve and identify the optimal concentration window for maximum degradation.[11][13] | |
| Use Biophysical Assays: Employ techniques like SPR or ITC to directly measure the binding affinities and calculate the cooperativity factor (alpha) of your PROTACs.[1][14] This provides quantitative data to guide linker optimization. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for an this compound based PROTAC? A1: There is no universal optimal linker length; it is highly dependent on the specific target protein and the IAP E3 ligase pair.[1] However, most successful PROTACs reported have linkers ranging from 7 to 29 atoms in length.[1] For some systems, a minimum linker length is required to see any degradation at all.[4] It is critical to experimentally screen a range of linker lengths to determine the optimum for your specific system.[1][2]
Q2: What are the most common types of linkers used in PROTACs? A2: The most common linker motifs are flexible polyethylene (B3416737) glycol (PEG) and alkyl chains.[2][13] These are widely used due to their synthetic accessibility and the ease with which their length can be varied.[2] More rigid linkers incorporating structures like piperazine, piperidine, and triazoles are also increasingly used to improve conformational stability and pharmacokinetic properties.[2][13]
Q3: How does the linker's chemical composition impact a PROTAC's properties? A3: The linker's composition significantly affects a PROTAC's drug-like properties.[1][4]
-
Solubility: Incorporating polar groups, such as the ether oxygens in PEG linkers or basic nitrogen atoms, can improve aqueous solubility.[1][2][3]
-
Cell Permeability: The linker contributes to properties like rotatable bonds and polar surface area. A careful balance of hydrophilicity and lipophilicity is needed to improve permeability.[1][4] Some linkers allow the PROTAC to fold into a more compact, less polar conformation to cross the cell membrane.[8][9]
-
Metabolic Stability: Simple alkyl or ether chains can be susceptible to metabolism. Designing linkers with greater metabolic stability is important for in vivo applications.[1]
Q4: How important are the linker attachment points? A4: The attachment points, or "exit vectors," are critical.[2] The linker must be connected to a position on both the target-binding ligand and the this compound moiety that does not disrupt their key binding interactions with their respective proteins.[2] The ideal attachment point is typically a solvent-exposed region of the ligand.[2][4] Analyzing crystal structures of the ligands bound to their proteins can help identify suitable attachment points.[2]
Data Presentation
The following table provides an example of how to structure quantitative data to compare the effects of different linker modifications.
Table 1: Illustrative Data on the Impact of Linker Modification on PROTAC Performance
| PROTAC ID | Target Ligand | E3 Ligand | Linker Type | Linker Length (atoms) | DC₅₀ (nM)¹ | Dₘₐₓ (%)² |
| PROTAC-A1 | Compound X | This compound | PEG | 10 | 250 | 65 |
| PROTAC-A2 | Compound X | This compound | PEG | 13 | 75 | 92 |
| PROTAC-A3 | Compound X | This compound | PEG | 16 | 98 | 85 |
| PROTAC-A4 | Compound X | This compound | Alkyl | 13 | 120 | 88 |
| PROTAC-A5 | Compound X | This compound | Alkyl-Piperazine | 14 | 55 | 95 |
¹DC₅₀: Concentration of PROTAC required to degrade 50% of the target protein. ²Dₘₐₓ: Maximum percentage of protein degradation achieved.
Mandatory Visualizations
Caption: Experimental workflow for PROTAC linker optimization.
Caption: Troubleshooting logic for weak PROTAC-mediated degradation.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
1. Western Blot for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[15][16]
-
Cell Seeding & Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of your PROTAC in cell culture medium. A broad concentration range (e.g., 0.1 nM to 10 µM) is recommended to identify Dₘₐₓ and observe any hook effect.[11] Include a vehicle control (e.g., DMSO).
-
Treat cells with the PROTAC dilutions and incubate for a predetermined time (e.g., 4, 8, 16, 24 hours).[16]
-
-
Cell Lysis & Protein Quantification:
-
After incubation, wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration of each lysate using a BCA or Bradford assay.[16]
-
-
SDS-PAGE & Immunoblotting:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.[16]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[16]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane, then probe with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[15]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
-
Detection & Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control. Plot the results against the log of the PROTAC concentration to determine DC₅₀ and Dₘₐₓ values using a four-parameter logistic regression model.[16]
-
2. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This biophysical technique measures binding interactions in real-time and can quantify binary affinities and ternary complex cooperativity.[13][17]
-
Materials & Setup:
-
Purified recombinant target protein and E3 ligase complex.
-
SPR instrument and sensor chip (e.g., CM5).
-
Amine coupling reagents (EDC, NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+).
-
-
Immobilization:
-
Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface via amine coupling according to the manufacturer's protocol.
-
-
Binary Interaction Analysis:
-
To measure PROTAC-E3 binding, inject a series of PROTAC concentrations over the immobilized E3 ligase surface and measure the response.
-
To measure PROTAC-Target binding, inject a pre-incubated mixture of a fixed concentration of the target protein with a series of PROTAC concentrations over a blank, activated/deactivated flow cell.
-
-
Ternary Complex Analysis:
-
To measure ternary complex formation, inject a pre-incubated mixture of a fixed, saturating concentration of the target protein along with a dilution series of the PROTAC over the immobilized E3 ligase surface.[13]
-
An increase in the response signal compared to the binary PROTAC-E3 interaction indicates ternary complex formation.
-
-
Data Analysis:
-
Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir) to determine the association (ka) and dissociation (kd) rate constants.
-
Calculate the equilibrium dissociation constant (Kₓ) for each binary and ternary interaction (Kₓ = kd/ka).
-
Calculate the cooperativity factor (α = Kₓ of binary PROTAC binding / Kₓ of ternary PROTAC binding). An α > 1 indicates positive cooperativity, meaning the presence of one protein enhances the binding of the other.[14]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Cell Permeability of MV-1-NH-Me PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with MV-1-NH-Me PROTACs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to cell permeability, a critical factor for the successful degradation of target proteins.
Frequently Asked Questions (FAQs)
Q1: My this compound PROTAC is potent in biochemical assays but shows low degradation activity in cells. Is this a permeability issue?
A: This is a common challenge. A discrepancy between high biochemical potency (e.g., target binding, ternary complex formation) and poor cellular activity is often indicative of low cell permeability.[1] PROTACs, due to their high molecular weight and polar surface area, frequently fall outside the typical parameters of Lipinski's "rule of five" for orally available drugs, which can impede their ability to cross the cell membrane.[2][3][4] Direct measurement of your PROTAC's permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell-based assay is recommended to confirm this.
Q2: What intrinsic properties of my this compound PROTAC might be limiting its cell permeability?
A: Several physicochemical properties can hinder the cellular uptake of PROTACs:
-
High Molecular Weight (MW): Most PROTACs have an MW greater than 800 Da, which can negatively impact passive diffusion across the cell membrane.[1]
-
Topological Polar Surface Area (TPSA): A large TPSA, resulting from multiple polar functional groups, is a common feature of PROTACs and can limit membrane permeability.
-
Hydrogen Bond Donors (HBDs): A high number of HBDs can also contribute to poor permeability.
-
Linker Composition: The linker connecting the this compound IAP ligand and the target protein ligand plays a crucial role. Long, flexible linkers like PEG may adopt conformations in aqueous solutions that are not favorable for membrane crossing.[3]
Q3: What is the "hook effect" and how does it relate to assessing the efficacy of my this compound PROTAC?
A: The "hook effect" is a phenomenon where at high concentrations, the degradation of the target protein decreases.[2][5][6] This occurs because the excess PROTAC molecules can form non-productive binary complexes with either the target protein or the IAP E3 ligase, which prevents the formation of the productive ternary complex required for degradation.[2][6] It is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to rule out the possibility that a lack of degradation is due to the hook effect.[2]
Q4: Can the recruitment of IAP E3 ligases by this compound PROTACs lead to their own degradation?
A: Yes, a notable characteristic of many IAP-recruiting PROTACs, also known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), is their capacity to induce the auto-ubiquitination and subsequent degradation of the IAP E3 ligase they recruit (e.g., cIAP1).[6][7] This can be a desirable outcome in therapeutic areas like oncology, where IAPs are often overexpressed.[7] However, this dual-degradation activity can influence the kinetics of target protein degradation and should be monitored during your experiments.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound PROTACs.
Problem 1: Low or no degradation of the target protein is observed.
-
Possible Cause 1: Poor Cell Permeability.
-
Troubleshooting Steps:
-
Assess Physicochemical Properties: Calculate the molecular weight, cLogP, and TPSA of your PROTAC.
-
Perform a PAMPA Assay: This will provide a baseline measurement of passive diffusion (see Experimental Protocol 1).
-
Conduct a Cellular Uptake Assay: Directly measure the intracellular concentration of your PROTAC (see Experimental Protocol 3).
-
-
-
Possible Cause 2: Active Efflux by Cellular Transporters.
-
Troubleshooting Steps:
-
Perform a Bidirectional Caco-2 Assay: This will determine the efflux ratio (B-A/A-B permeability). An efflux ratio greater than 2 suggests that your PROTAC is a substrate of an efflux pump (see Experimental Protocol 2).
-
Test with Efflux Inhibitors: Co-incubate your PROTAC with known efflux pump inhibitors to see if target degradation is rescued.
-
-
-
Possible Cause 3: The "Hook Effect".
-
Troubleshooting Steps:
-
Perform a Wide Dose-Response Curve: Test a broad range of PROTAC concentrations (e.g., 1 pM to 100 µM) to identify a potential bell-shaped curve.[2]
-
Optimize Concentration: Identify the optimal concentration that yields maximum degradation (Dmax) and use concentrations at or below this for subsequent experiments.
-
-
-
Possible Cause 4: PROTAC Instability.
-
Troubleshooting Steps:
-
Assess Stability: Incubate your PROTAC in cell culture media and with liver microsomes to evaluate its stability over time.
-
Identify Labile Moieties: If degradation is observed, identify the metabolically unstable sites and consider chemical modifications to improve stability.
-
-
Problem 2: Inconsistent degradation results across experiments.
-
Possible Cause 1: Variable Cell Monolayer Integrity (for Caco-2 assays).
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent passage number range and maintain uniform seeding densities.
-
Monitor Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of Caco-2 monolayers before each experiment. Values above 250 Ω·cm² are generally considered acceptable.[8]
-
-
-
Possible Cause 2: Compound Solubility Issues.
-
Troubleshooting Steps:
-
Verify Solubility: Ensure your PROTAC is fully dissolved in the assay buffer at the tested concentrations.
-
Use Formulation Strategies: If solubility is low, consider the use of co-solvents or other formulation approaches. Be mindful of the potential toxicity of these additives to your cells.
-
-
Data Presentation
Table 1: Representative PAMPA Permeability Data for PROTACs.
| PROTAC ID | Linker Type | ALogP | Permeability (Pₑ) (x 10⁻⁶ cm/s) |
| PROTAC A | Alkyl | 4.4 | 0.6 |
| PROTAC B | 1-unit PEG | 3.8 | 0.2 |
| PROTAC C | 3-unit PEG | 2.9 | < 0.01 |
| PROTAC D | Amide-containing | 3.5 | 0.01 |
| PROTAC E | Ester-containing | 4.1 | 0.1 |
Data compiled from representative studies.[9][10] Actual values will vary depending on the specific PROTAC structure.
Table 2: Representative Caco-2 Permeability Data for PROTACs.
| PROTAC ID | Linker Type | A-B Papp (x 10⁻⁶ cm/s) | B-A Papp (x 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| PROTAC F | PEG6 | 1.2 | 8.4 | 7.0 |
| PROTAC G | PEG10 | 0.7 | 9.1 | 13.0 |
| dTAG-7 | Not Specified | 0.4 | 12.3 | 30.8 |
| dBET57 | Not Specified | 0.3 | 14.5 | 48.3 |
| ARV-110 | Not Specified | 0.0 | Not Specified | Not Specified |
Data compiled from representative studies.[8][11] A-B: Apical to Basolateral; B-A: Basolateral to Apical. An efflux ratio > 2 is indicative of active efflux.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of an this compound PROTAC across an artificial lipid membrane.
Methodology:
-
Preparation of the Donor Plate:
-
Dissolve the PROTAC in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Dilute the stock solution in a buffer (e.g., PBS at pH 7.4) to the final desired concentration. Keep the final DMSO concentration low (<1%).
-
Add the PROTAC solution to the wells of a 96-well donor plate.
-
-
Preparation of the Acceptor Plate:
-
Coat the filter of a 96-well acceptor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
Allow the solvent to evaporate, leaving a uniform lipid layer.
-
Add buffer to the wells of the acceptor plate.
-
-
Assay Assembly and Incubation:
-
Place the filter plate onto the acceptor plate.
-
Add the donor solution containing the PROTAC to the filter plate.
-
Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.[8]
-
-
Sample Collection and Analysis:
-
After incubation, carefully separate the plates.
-
Collect samples from both the donor and acceptor wells.
-
Determine the concentration of the PROTAC in all samples using a validated LC-MS/MS method.[8]
-
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the bidirectional permeability and potential for active efflux of an this compound PROTAC across a Caco-2 cell monolayer.
Methodology:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer.[8]
-
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Values above 250 Ω·cm² are generally considered acceptable.[8]
-
-
Permeability Assay (Apical to Basolateral, A-B):
-
Wash the monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add transport buffer containing the test PROTAC (e.g., 10 µM) to the apical (upper) side and fresh transport buffer to the basolateral (lower) side.[8]
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[8]
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
-
Permeability Assay (Basolateral to Apical, B-A):
-
To assess active efflux, perform the assay in the reverse direction by adding the PROTAC to the basolateral chamber and sampling from the apical chamber.[1]
-
-
Sample Analysis:
-
Determine the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method.[8]
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)).
-
Protocol 3: Cellular Uptake Assay
Objective: To directly measure the intracellular accumulation of an this compound PROTAC.
Methodology:
-
Cell Seeding:
-
Seed target cells in culture plates and allow them to adhere and grow to a suitable confluency (e.g., 80-90%).
-
-
PROTAC Treatment:
-
Replace the culture medium with fresh medium containing the test PROTAC at the desired concentration. Include a vehicle control.
-
Incubate the cells for various time points (e.g., 1, 4, 8, 24 hours) at 37°C.[8]
-
-
Cell Harvesting and Lysis:
-
At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular PROTAC.[8]
-
Lyse the cells using a suitable lysis buffer.
-
-
Quantification and Data Analysis:
-
Analyze the concentration of the PROTAC in the cell lysate using a validated LC-MS/MS method.
-
Determine the total protein concentration in each lysate sample (e.g., using a BCA assay).
-
Express the intracellular concentration of the PROTAC as the amount of compound per milligram of total protein (e.g., pmol/mg protein).
-
Visualizations
Caption: Mechanism of action for an this compound PROTAC.
Caption: Troubleshooting workflow for low PROTAC activity.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. enamine.net [enamine.net]
Technical Support Center: Investigating and Mitigating Off-Target Effects of Small Molecule Inhibitors
Important Notice: Information regarding a specific inhibitor designated "MV-1-NH-Me" is not available in the public domain or published scientific literature. The following technical support guide has been created to address the common challenges and questions surrounding off-target effects of small molecule kinase inhibitors in general. The data and examples provided are based on established principles and well-characterized inhibitors and are intended to serve as a comprehensive resource for researchers. For this guide, we will use a hypothetical inhibitor, "Kinase Inhibitor X" (KI-X), which targets Kinase A.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with kinase inhibitors?
A1: Off-target effects are unintended interactions of a drug or inhibitor with proteins other than its primary target.[1][2][3] Small molecule kinase inhibitors, which often bind to the highly conserved ATP-binding pocket of the kinase domain, can inadvertently bind to and modulate the activity of other kinases due to structural similarities across the human kinome.[1][4][5] These unintended interactions are a major concern because they can lead to unforeseen biological consequences, potential toxicity, or misinterpretation of experimental results.[1][3]
Q2: My experimental results are not consistent with the known function of the intended target kinase. Could this be due to off-target effects?
A2: Yes, an unexpected cellular phenotype is a primary indicator of potential off-target activity.[3][6] If the observed effects (e.g., changes in cell proliferation, apoptosis, or morphology) do not align with the established signaling pathway of your target kinase, it is crucial to investigate off-target effects as a likely cause.[1]
Q3: How can I proactively identify potential off-targets of my inhibitor?
A3: Proactive screening is essential for understanding an inhibitor's selectivity.[2] The most common and effective method is to perform a broad-panel kinase screen, where the inhibitor is tested against hundreds of purified kinases.[6][7][8][9] These services are offered by several companies and provide data on the inhibitor's activity across a large portion of the kinome.[7][10][11] Additionally, computational methods and proteome-wide approaches like Cellular Thermal Shift Assay coupled with mass spectrometry (MS-CETSA) can help identify off-targets in an unbiased manner within a cellular context.[2]
Q4: What are the best practices for designing experiments to minimize the impact of off-target effects?
A4: To mitigate the influence of off-target effects, several strategies should be employed:
-
Use the Lowest Effective Concentration: Use the lowest concentration of the inhibitor that effectively engages the intended target to minimize engagement with lower-affinity off-targets.[9]
-
Use a Structurally Unrelated Inhibitor: Compare the effects of your inhibitor with a well-characterized inhibitor of the same target that has a different chemical structure.[1][2] If both compounds produce the same phenotype, the effect is more likely to be on-target.
-
Genetic Approaches: Use orthogonal methods like siRNA, shRNA, or CRISPR/Cas9 to knock down the intended target.[1][3] This provides a genetic validation of the target's role in the observed phenotype.
-
Rescue Experiments: Overexpressing a drug-resistant mutant of the target kinase can help determine if the observed effect is on-target. If the phenotype is reversed, it confirms on-target action; if it persists, an off-target is likely responsible.[9]
Troubleshooting Guides
This section provides guidance for specific issues that may arise during your experiments with a hypothetical inhibitor, KI-X.
| Problem | Potential Cause | Suggested Troubleshooting Steps | Rationale |
| Discrepancy between biochemical IC50 and cellular potency | 1. High intracellular ATP concentration.2. Poor cell permeability.3. Inhibitor is a substrate for efflux pumps (e.g., P-glycoprotein).4. Low expression or activity of the target kinase in the cell line. | 1. Confirm target engagement in cells using an assay like CETSA.[12][13]2. Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil).[9]3. Verify the expression and activity (phosphorylation status) of the target kinase in your cell model via Western blotting.[9] | 1. Cellular assays have high ATP levels (~1-10 mM) which can outcompete ATP-competitive inhibitors, leading to lower apparent potency.[9]2. An increase in cellular potency upon co-incubation indicates efflux pump activity.[9]3. The inhibitor cannot have an effect if the target is not present or is inactive.[9] |
| Unexpectedly high cytotoxicity at effective concentrations | Off-target inhibition of a kinase essential for cell survival. | 1. Perform a kinome-wide selectivity screen.[3]2. Compare the cytotoxic IC50 with the on-target cellular IC50.3. Test a structurally distinct inhibitor of the same target.[3] | 1. To identify unintended kinase targets that could be responsible for toxicity.[3]2. A large discrepancy suggests off-target toxicity.3. If cytotoxicity is not observed with a different chemical scaffold, it points to an off-target effect of the original compound.[3] |
| Lack of expected phenotype despite confirmed target inhibition | 1. Activation of compensatory signaling pathways.[3]2. The inhibited target is not critical for the observed phenotype in your model system. | 1. Probe for the activation of known compensatory pathways using Western blotting (e.g., for p-AKT, p-ERK).[3]2. Use genetic methods (e.g., siRNA/CRISPR) to validate the target's role.[3] | 1. Cells can adapt to the inhibition of a specific node by upregulating parallel pathways.[3]2. Genetic tools provide an independent method to confirm the target's involvement in the phenotype.[3] |
| Inconsistent results across different cell lines | Cell line-specific expression of off-target kinases. | 1. Characterize the kinome of your cell lines via proteomics or transcriptomics.2. Validate on-target engagement in each cell line (e.g., via Western blot for a downstream substrate).[3] | 1. To determine if a potent off-target is highly expressed in the sensitive cell line but not in the resistant one.2. To confirm the inhibitor is active on its intended target in all tested systems.[3] |
Data Presentation
Table 1: Sample Kinase Selectivity Profile for KI-X
This table summarizes the inhibitory activity of KI-X against its intended target (Kinase A) and a selection of potential off-target kinases, as determined by a biochemical assay.
| Target | Biochemical IC50 (nM) | Fold Selectivity vs. Kinase A | Notes |
| Kinase A (On-Target) | 10 | 1 | Primary Target |
| Off-Target Kinase B | 500 | 50 | Moderate off-target activity |
| Off-Target Kinase C | >10,000 | >1,000 | Highly selective |
| Off-Target Kinase D | 80 | 8 | Significant off-target activity |
| Off-Target Kinase E | 2,500 | 250 | Low off-target activity |
Interpretation: KI-X shows good selectivity against Off-Target Kinases C and E. However, it has significant activity against Off-Target Kinase D, which could lead to off-target effects in cellular systems where this kinase is active.[14]
Table 2: Comparison of Biochemical vs. Cellular Potency for KI-X
This table illustrates a common scenario where the potency of an inhibitor differs between a biochemical assay and a cell-based assay.
| Assay Type | Endpoint | KI-X Potency (IC50, nM) |
| Biochemical Assay (10 µM ATP) | Kinase A Activity | 10 |
| Cell-Based Assay (HCT116 cells) | p-Substrate Y Inhibition | 250 |
Interpretation: The ~25-fold shift in potency between the biochemical and cellular assays is common for ATP-competitive inhibitors and can be attributed to factors like high intracellular ATP levels and cell permeability.[9]
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted from methods utilizing the ADP-Glo™ Kinase Assay to measure the inhibitory activity of a compound against a purified kinase.[15]
-
Compound Preparation: Prepare serial dilutions of the test inhibitor (KI-X) in DMSO. Further dilute in the kinase reaction buffer.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the inhibitor dilutions. Add a vehicle control (e.g., DMSO).
-
Add Kinase and Substrate: Add 2.5 µL of a mixture containing the purified recombinant active Kinase A and a suitable peptide substrate.
-
Initiate Reaction: Start the kinase reaction by adding 5 µL of ATP solution (e.g., at a final concentration of 10 µM).
-
Incubation: Incubate the plate at room temperature for 60 minutes. Ensure the reaction is within the linear range.[15]
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent system according to the manufacturer's instructions. This involves two steps: first, depleting the remaining ATP, and second, converting the generated ADP back to ATP, which is then used in a luciferase reaction.[15]
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate IC50 values from the resulting dose-response curves.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to confirm that an inhibitor binds to its target in a cellular environment.[2][12] It is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[2][12]
-
Cell Treatment: Culture cells (e.g., HCT116) to 70-80% confluency. Treat the cells with various concentrations of KI-X or a vehicle control for a specified time (e.g., 1-2 hours).
-
Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[16]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[3]
-
Quantification: Collect the supernatant and quantify the amount of soluble Kinase A protein using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble Kinase A as a function of temperature. A shift in the melting curve to a higher temperature in the presence of KI-X confirms target engagement.
Protocol 3: Western Blot for Downstream Pathway Inhibition
This protocol assesses the functional consequence of target inhibition in a cellular context by measuring the phosphorylation of a known downstream substrate.
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat with a dose-range of KI-X for the desired time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against the phosphorylated form of the downstream substrate (e.g., phospho-Substrate Y). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for the total amount of the substrate or a loading control (e.g., GAPDH, β-actin) to normalize the data.
Visualizations
Caption: Experimental workflow for identifying and validating off-target effects.
Caption: On-target vs. potential off-target signaling pathways for KI-X.
Caption: Troubleshooting logic for investigating unexpected experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 12. benchchem.com [benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Ternary Complex Formation with MV-1-NH-Me
Welcome to the technical support center for troubleshooting ternary complex formation with MV-1-NH-Me. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding experiments involving this molecule.
Frequently Asked Questions (FAQs)
Q1: What is a ternary complex in the context of this compound, and why is its formation important?
A1: In the context of this compound, a ternary complex is a molecular assembly of three components: the target protein, this compound, and a partner protein (e.g., an E3 ligase).[1][2] The formation of this complex is a critical step for the intended biological activity, such as targeted protein degradation, as it brings the target protein and the partner protein into close proximity.[3][4] The stability and cooperativity of this complex are often key determinants of the molecule's efficacy.[5][6]
Q2: What is "cooperativity" in ternary complex formation, and how is it measured?
A2: Cooperativity (alpha, α) quantifies how the binding of one protein to this compound influences the binding of the second protein.[5][7]
-
Positive cooperativity (α > 1): The binding of the first protein increases the affinity for the second protein, leading to a more stable ternary complex.[5][7]
-
Negative cooperativity (α < 1): The binding of the first protein decreases the affinity for the second protein.[5]
-
No cooperativity (α = 1): The binding of the two proteins is independent.
Cooperativity is calculated as the ratio of the dissociation constants (Kd) of the binary and ternary interactions.[1] Various biophysical assays, such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), can be used to measure these binding affinities and determine the cooperativity factor.[8][9]
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon observed in dose-response experiments where high concentrations of a bifunctional molecule like this compound lead to a decrease in the formation of the ternary complex.[7][10] This occurs because at high concentrations, the molecule is more likely to form two separate binary complexes (this compound with the target protein and this compound with the partner protein) rather than the desired ternary complex.[2][10] To avoid this, it is crucial to perform experiments over a wide range of concentrations, including lower concentrations, to identify the optimal window for ternary complex formation.[7][10]
Q4: Which techniques can be used to confirm ternary complex formation?
A4: A variety of biophysical and cellular assays can be employed to study ternary complex formation.[11] Some common techniques include:
-
Surface Plasmon Resonance (SPR): Provides real-time, label-free kinetic and affinity data for both binary and ternary interactions.[3][12][13]
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding, providing insights into the forces driving complex formation.[8][9]
-
Fluorescence Polarization (FP): A solution-based assay that can measure binding affinities.[11][14][15]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): A bead-based proximity assay suitable for detecting complex formation.[10][11]
-
Co-Immunoprecipitation (Co-IP): A technique to demonstrate protein-protein interactions within a cellular context.[1][16]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or weak ternary complex formation observed in biochemical assays. | Incorrect protein concentration: Suboptimal ratio of the three components. | Titrate the concentrations of the target protein, partner protein, and this compound to find the optimal stoichiometry. |
| Inactive protein: One or both proteins may be misfolded or inactive. | Ensure proteins are properly folded and active. Check for proper storage and handling. Run quality control checks like SDS-PAGE or Dynamic Light Scattering (DLS).[14] | |
| Inappropriate buffer conditions: pH, salt concentration, or additives may not be optimal for the interaction. | Screen different buffer conditions (pH, ionic strength) to find the optimal environment for complex formation.[17] | |
| Weak binary affinity: The affinity of this compound for one or both proteins may be too low. | Confirm the binary binding affinities first. If one interaction is very weak, ternary complex formation may be inefficient.[7] | |
| "Hook effect" observed in dose-response curves. | High concentration of this compound: Excess molecule favors binary complex formation.[2][10] | Use a wider range of concentrations, especially lower ones, to identify the optimal concentration for ternary complex formation.[7][10] |
| Inconsistent results between biochemical and cellular assays. | Cellular environment factors: Post-translational modifications, protein localization, or endogenous binding partners in cells can affect the interaction.[10] | Validate findings using orthogonal in-cell techniques like NanoBRET or cellular thermal shift assays (CETSA).[4][10] |
| Poor cell permeability of this compound: The compound may not be reaching its intracellular targets.[7] | Assess the physicochemical properties of this compound and consider modifications to improve cell permeability.[7] | |
| High background or non-specific binding in Co-IP. | Insufficient washing: Non-specifically bound proteins are not adequately removed. | Increase the number of wash steps and/or the stringency of the wash buffer.[18] |
| Antibody cross-reactivity: The antibody may be binding to other proteins in the lysate. | Use a highly specific monoclonal antibody. Perform a pre-clearing step with beads before adding the specific antibody.[19][20] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
This protocol describes a two-step immunoprecipitation approach to confirm the interaction between a target protein, a partner protein, and this compound in a cellular context.[16][18]
Materials:
-
Cell lysate containing the target and partner proteins.
-
This compound.
-
Primary antibodies specific for the target protein and the partner protein.
-
Protein A/G magnetic beads.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Wash buffer (e.g., lysis buffer with a lower detergent concentration).
-
Elution buffer.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Cell Lysis: Lyse cells expressing the proteins of interest in cold lysis buffer.[18]
-
Pre-clearing: Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[19]
-
Treatment: Add this compound at the desired concentration to the pre-cleared lysate and incubate for the determined time.
-
First Immunoprecipitation: Add the primary antibody against the target protein and incubate overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads three times with cold wash buffer to remove non-specifically bound proteins.[18]
-
Elution: Elute the captured complexes from the beads.
-
Second Immunoprecipitation: Add the primary antibody against the partner protein to the eluate and incubate for 2-4 hours at 4°C.
-
Second Capture and Wash: Add fresh protein A/G beads, incubate, and wash as in steps 5 and 6.
-
Final Elution and Analysis: Elute the final complexes and analyze the components by SDS-PAGE and Western blotting, probing for both the target and partner proteins.
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
This protocol provides a general workflow for analyzing the kinetics of ternary complex formation using SPR.[3][12]
Materials:
-
SPR instrument and sensor chips.
-
Purified target protein and partner protein.
-
This compound.
-
Running buffer (e.g., PBS with 0.05% Tween 20).
-
Immobilization reagents.
Procedure:
-
Protein Immobilization: Immobilize one of the proteins (e.g., the partner protein) onto the sensor chip surface according to the manufacturer's instructions.
-
Binary Interaction Analysis (Protein-Molecule): Inject a series of concentrations of this compound over the immobilized protein surface to determine the binary binding kinetics (kon, koff) and affinity (Kd).
-
Binary Interaction Analysis (Protein-Protein): Inject a series of concentrations of the target protein over the immobilized partner protein surface to assess any direct interaction in the absence of this compound.
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of this compound.
-
Inject these solutions over the immobilized partner protein surface.
-
The resulting sensorgrams will show the formation of the ternary complex.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for the ternary complex formation. Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities.
Visualizations
References
- 1. Ternary Complex Formation Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. aragen.com [aragen.com]
- 4. Ternary Complex Formation [promega.kr]
- 5. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 14. Ternary complex formation - Profacgen [profacgen.com]
- 15. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 16. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. Tools used to study how protein complexes are assembled in signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to MV-1-NH-Me Induced Protein Degradation
Welcome to the technical support center for MV-1-NH-Me, a novel agent for targeted protein degradation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a targeted protein degrader. It functions by forming a ternary complex between your protein of interest (POI) and an E3 ubiquitin ligase, believed to be a member of the Inhibitor of Apoptosis Protein (IAP) family.[1][2] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.
Q2: What are the initial critical controls for my this compound experiment?
A2: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control (e.g., DMSO): Establishes the baseline level of the target protein.[3]
-
Positive Control Degrader: A known degrader for your target or a different target to confirm the experimental setup is effective.[3]
-
Proteasome Inhibitor Control (e.g., MG132): Co-treatment with a proteasome inhibitor should prevent the degradation of your target protein, confirming a proteasome-dependent mechanism.[3]
-
Negative Control Compound: A structurally similar but inactive version of this compound can help verify that the observed degradation is specific to the molecule's intended mechanism.[3]
Q3: How do I measure the degradation efficiency of this compound?
A3: The efficiency is typically quantified by two key parameters:
-
DC50: The concentration of this compound that results in 50% degradation of the target protein.[3]
-
Dmax: The maximum percentage of protein degradation achieved.[3]
These values are determined by conducting a dose-response experiment and quantifying protein levels, usually via Western blot.
Q4: What is the "hook effect" and how can I avoid it with this compound?
A4: The hook effect is a phenomenon where the degradation of the target protein is reduced at high concentrations of the degrader.[3] This occurs because at excessive concentrations, this compound is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[3] To mitigate this, perform a broad dose-response experiment to identify the optimal concentration range for degradation.[3]
Troubleshooting Guide
Issue 1: No degradation of the target protein is observed.
If you do not observe any degradation of your target protein after treatment with this compound, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Compound Instability or Poor Cell Permeability | 1. Verify the stability and purity of your this compound stock. 2. Use a cell permeability assay to confirm the compound is entering the cells. |
| Sub-optimal Concentration | 1. Perform a wide dose-response curve to ensure you are not in the hook effect range.[3] 2. Titrate the concentration of this compound from low nanomolar to high micromolar. |
| Low E3 Ligase Expression | 1. Confirm the expression of IAP E3 ligases (e.g., cIAP1, XIAP) in your cell line using Western blot or qPCR. 2. Consider using a different cell line with higher IAP expression. |
| Target Protein Mutation | 1. Sequence the target protein in your cell line to check for mutations in the this compound binding site. |
| Rapid Target Protein Synthesis | 1. Co-treat with a protein synthesis inhibitor (e.g., cycloheximide) to determine if rapid synthesis is masking degradation. |
Issue 2: Partial or incomplete degradation of the target protein.
If you observe some, but not complete, degradation of your target protein, this could be due to:
| Potential Cause | Troubleshooting Steps |
| Insufficient Treatment Time | 1. Perform a time-course experiment to determine the optimal duration of treatment for maximal degradation. |
| Cellular Resistance Mechanisms | 1. Investigate the upregulation of drug efflux pumps (e.g., ABCB1) which may be removing this compound from the cell.[4] 2. Assess for feedback mechanisms that may increase the synthesis of the target protein. |
| Heterogeneous Cell Population | 1. Use single-cell analysis techniques to determine if a sub-population of cells is resistant to treatment. |
Issue 3: Acquired resistance after prolonged treatment.
Cells can develop resistance to this compound over time. Here are common mechanisms and how to investigate them:
| Resistance Mechanism | Investigative Approach |
| Downregulation of E3 Ligase | 1. Compare IAP E3 ligase levels in sensitive versus resistant cells via Western blot and qPCR. |
| Mutation in E3 Ligase | 1. Sequence the IAP E3 ligase genes in resistant cells to identify mutations that may impair binding to this compound. |
| Upregulation of Drug Efflux Pumps | 1. Measure the expression and activity of ABC transporters in resistant cells. 2. Test for reversal of resistance using an inhibitor of the identified efflux pump.[4] |
| Activation of Bypass Signaling Pathways | 1. Use phosphoproteomics or RNA-seq to identify upregulated survival pathways in resistant cells. |
Experimental Protocols
Protocol 1: Dose-Response Analysis of this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in your cell culture medium. Include a vehicle-only control.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against your target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the log of the this compound concentration to determine the DC50 and Dmax.
-
Protocol 2: Investigating Proteasome-Dependence
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Treatment Groups:
-
Vehicle Control
-
This compound (at a concentration that gives significant degradation, e.g., 5x DC50)
-
Proteasome Inhibitor (e.g., 10 µM MG132)
-
This compound + Proteasome Inhibitor (pre-treat with MG132 for 1-2 hours before adding this compound)
-
-
Incubation, Lysis, and Western Blotting: Follow steps 4-7 from Protocol 1.
-
Data Analysis: Compare the levels of the target protein across the different treatment groups. A rescue of protein degradation in the co-treatment group indicates a proteasome-dependent mechanism.
Visualizing Workflows and Pathways
Caption: Troubleshooting workflow for no observed protein degradation.
Caption: Proposed mechanism of action for this compound.
Caption: Common mechanisms of acquired resistance to targeted protein degraders.
References
Technical Support Center: Optimizing MV-1-NH-Me Concentration for Effective Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MV-1-NH-Me-containing degraders, such as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in a targeted protein degrader?
A1: this compound is a ligand for Inhibitor of Apoptosis Proteins (IAPs), which are a family of E3 ubiquitin ligases. In the context of a targeted protein degrader, such as a SNIPER, this compound serves as the E3 ligase-recruiting moiety. The degrader is a heterobifunctional molecule that simultaneously binds to the target protein of interest (POI) and an IAP E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.
Q2: What is the expected outcome of a successful experiment using an this compound-based degrader?
A2: A successful experiment should demonstrate a dose-dependent decrease in the total protein levels of your target protein, which can be quantified by methods such as Western blotting. The efficacy of a degrader is often characterized by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved).[1][2] Additionally, since this compound recruits IAPs, you may also observe degradation of certain IAP members, such as cellular IAP1 (cIAP1), due to auto-ubiquitination.[3][4]
Q3: What is the "hook effect" and how can I determine if I am observing it?
A3: The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at very high concentrations of the degrader.[5] This occurs because the bifunctional nature of the degrader leads to the formation of non-productive binary complexes (degrader-target or degrader-E3 ligase) at high concentrations, which prevents the formation of the productive ternary complex (target-degrader-E3 ligase) necessary for degradation.[5] If you observe a bell-shaped dose-response curve, where degradation is potent at intermediate concentrations but decreases at higher concentrations, you are likely observing the hook effect.
Q4: How can I confirm that the observed protein degradation is proteasome-dependent?
A4: To confirm that the degradation of your target protein is mediated by the proteasome, you can perform a co-treatment experiment with a proteasome inhibitor, such as MG132. If the degradation of the target protein is prevented or significantly reduced in the presence of the proteasome inhibitor, it confirms that the degradation is dependent on the proteasome machinery.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| No or minimal degradation of the target protein. | 1. Suboptimal Degrader Concentration: The concentration range tested may be too low or too high (due to the hook effect).2. Poor Cell Permeability: The degrader may not be efficiently entering the cells.3. Low IAP E3 Ligase Expression: The cell line used may not express sufficient levels of the necessary IAP E3 ligases (e.g., cIAP1, XIAP).4. Inefficient Ternary Complex Formation: The linker length or geometry of the degrader may not be optimal for the formation of a stable ternary complex with your specific target protein and IAP.5. Compound Instability: The degrader may be unstable in the cell culture medium. | 1. Perform a broad dose-response experiment: Test a wide range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration and to assess for a potential hook effect.2. Assess cell permeability: If possible, use an assay to determine the intracellular concentration of your degrader.3. Confirm IAP expression: Use Western blotting to check the expression levels of cIAP1 and XIAP in your chosen cell line.4. Validate ternary complex formation: Perform a co-immunoprecipitation (Co-IP) experiment to determine if your degrader is promoting the interaction between your target protein and the IAP E3 ligase.5. Prepare fresh solutions: Always use freshly prepared stock solutions of the degrader for your experiments. |
| High variability between experimental replicates. | 1. Inconsistent Cell Seeding: Variations in cell density can impact the efficacy of the degrader.2. Inaccurate Dosing: Errors in preparing serial dilutions can lead to significant variability.3. Inconsistent Incubation Times: Variations in the duration of treatment can affect the extent of degradation. | 1. Standardize cell seeding: Ensure that a consistent number of cells are plated for each experiment and that they are in a similar growth phase.2. Prepare fresh dilutions: Make fresh serial dilutions of the degrader for each experiment from a validated stock solution.3. Maintain consistent timing: Ensure that all experimental steps, especially the incubation time with the degrader, are consistent across all replicates and experiments. |
| Degradation of cIAP1 but not the target protein. | 1. Differential Degradation Mechanism: The degradation of cIAP1 by IAP-recruiting degraders can occur through direct binding and auto-ubiquitination, which does not require the formation of a ternary complex with the target protein.[3][4]2. Failed Ternary Complex Formation: While the degrader can bind to cIAP1, it may not be able to effectively recruit your target protein to form a productive ternary complex. | 1. This is an expected observation for some IAP-based degraders. It confirms that your degrader is engaging with the IAP E3 ligase.2. Focus on optimizing ternary complex formation: Consider redesigning the linker of your degrader or testing it in a different cell line with potentially more favorable protein-protein interaction characteristics. Confirm the lack of ternary complex formation with a Co-IP experiment. |
Quantitative Data Summary
The optimal concentration of an this compound-based degrader is highly dependent on the specific target protein, the linker used, and the cell line. The following tables provide representative data from the literature for IAP-based degraders (SNIPERs) to guide your experimental design.
Table 1: Representative Degradation Potency of IAP-Based Degraders
| Degrader Name | Target Protein | Cell Line | DC50 | Dmax | Reference |
| SNIPER(ABL)-062 | BCR-ABL | Not specified | 30-100 nM | >70% | [6] |
| SNIPER(ER) | Estrogen Receptor | Not specified | ~3 nM | ~70% | [6] |
| SNIPER-1 | Androgen Receptor | Not specified | 3 µM | Not specified | |
| SNIPER-5 | BCR-ABL | K562 | ~100 nM (max knockdown) | Not specified | |
| Sniper(abl)-024 | BCR-ABL | K562 | 5 µM | Not specified |
Experimental Protocols
Protocol 1: Dose-Response Analysis of Target Protein Degradation by Western Blot
This protocol outlines the steps to determine the DC50 and Dmax of an this compound-based degrader.
Materials:
-
Cells expressing the target protein of interest
-
Complete cell culture medium
-
This compound-based degrader
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvesting. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your this compound-based degrader in complete culture medium. A common concentration range to test is 1 nM to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest degrader concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the degrader or vehicle.
-
Incubation: Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours). The optimal incubation time may need to be determined empirically.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then incubate with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the degrader concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Validate Ternary Complex Formation
This protocol is to confirm the interaction between the target protein and the IAP E3 ligase in the presence of the this compound-based degrader.
Materials:
-
Cells expressing the target protein
-
This compound-based degrader and vehicle control (DMSO)
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-target protein or anti-cIAP1)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blot detection (anti-target protein and anti-cIAP1/XIAP)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the degrader at the optimal concentration for degradation and a vehicle control for the appropriate amount of time.
-
Lyse the cells using a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Clear the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cleared lysate with the immunoprecipitating antibody (e.g., anti-target protein) for several hours or overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Use a magnetic rack to pellet the beads and discard the supernatant.
-
Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads using an elution buffer (e.g., by boiling in SDS-PAGE loading buffer).
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blot using antibodies against the target protein and the IAP E3 ligase (e.g., cIAP1 or XIAP).
-
A band corresponding to the IAP E3 ligase in the sample immunoprecipitated with the anti-target protein antibody (and vice-versa) from the degrader-treated cells, but not in the vehicle control, indicates the formation of the ternary complex.
-
Visualizations
Caption: Workflow for optimizing this compound degrader concentration.
Caption: Mechanism of target protein degradation by an this compound degrader.
Caption: Logical workflow for troubleshooting failed degradation experiments.
References
- 1. Ternary complex formation - Profacgen [profacgen.com]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. astx.com [astx.com]
- 5. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 6. promega.com [promega.com]
Technical Support Center: Enhancing the Stability of MV-1-NH-Me Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and experimental use of MV-1-NH-Me containing Proteolysis Targeting Chimeras (PROTACs). This compound is a derivative of the MV1 ligand, which recruits the Inhibitor of Apoptosis Protein (IAP) family of E3 ubiquitin ligases. PROTACs utilizing IAP ligands are also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). This guide will help you enhance the stability and efficacy of your SNIPER compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which E3 ligase does it recruit?
A1: this compound is a chemical moiety used in the design of PROTACs. It is derived from MV1, a known antagonist of the Inhibitor of Apoptosis Protein (IAP) family.[1][2] Therefore, PROTACs containing this compound recruit IAP E3 ligases (e.g., cIAP1, cIAP2, and XIAP) to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] These types of PROTACs are often referred to as SNIPERs.[5][6]
Q2: What are the most common stability-related issues with this compound containing PROTACs?
A2: The most common issues affecting the stability and efficacy of IAP-recruiting PROTACs include:
-
Poor Cell Permeability: Due to their often high molecular weight and polarity, PROTACs can struggle to cross the cell membrane efficiently.[7]
-
Metabolic Instability: The linker and the E3 ligase ligand can be susceptible to metabolic degradation by cellular enzymes.[8]
-
IAP Auto-degradation: A unique characteristic of IAP-recruiting PROTACs is their tendency to induce the auto-ubiquitination and degradation of the IAP E3 ligase itself.[3][4][5][9] This can limit the catalytic efficiency of the PROTAC.
-
"Hook Effect": At high concentrations, the PROTAC can form non-productive binary complexes with either the target protein or the IAP ligase, leading to a decrease in degradation efficiency.[10]
Q3: How does the linker design impact the stability of my SNIPER?
A3: The linker is a critical determinant of a SNIPER's stability and overall performance. Its length, composition, and rigidity can significantly influence:
-
Ternary Complex Formation: An optimal linker length is crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the IAP ligase.[11]
-
Physicochemical Properties: The linker's properties affect the PROTAC's solubility and cell permeability. For example, polyethylene (B3416737) glycol (PEG) linkers can enhance solubility, while more rigid or hydrophobic linkers may improve cell permeability.[11]
-
Metabolic Stability: The linker is often a primary site of metabolism. Incorporating more stable chemical motifs can enhance the PROTAC's half-life.[8][]
Troubleshooting Guides
Issue 1: No or low degradation of the target protein.
This is a common starting problem with several potential causes. Follow this workflow to diagnose the issue.
Issue 2: The "Hook Effect" - Decreased degradation at higher concentrations.
The hook effect is a common phenomenon with PROTACs where degradation efficiency decreases at high concentrations due to the formation of non-productive binary complexes.[10]
Quantitative Data Summary
The following tables summarize key parameters for evaluating the stability and efficacy of IAP-recruiting PROTACs. The data is representative and compiled from various sources to illustrate comparative performance.
Table 1: Permeability and Degradation Efficacy of Representative SNIPERs
| Compound ID | Linker Type | Molecular Weight (Da) | cLogP | PAMPA Permeability (Pe, 10⁻⁶ cm/s) | DC₅₀ (nM) | Dₘₐₓ (%) |
| SNIPER-A | PEG4 | ~950 | 3.5 | 0.2 | 50 | >90 |
| SNIPER-B | Alkyl C8 | ~900 | 4.8 | 0.8 | 25 | >95 |
| SNIPER-C | Piperazine-containing | ~920 | 4.2 | 1.2 | 15 | >95 |
| SNIPER-D | PEG8 | ~1130 | 3.1 | 0.05 | 200 | 80 |
Note: Data is illustrative and compiled from trends reported in the literature. Actual values are compound and system-dependent.
Table 2: Ternary Complex Formation and Stability
| PROTAC | Ternary Complex | K_D (nM) | Cooperativity (α) | Dissociation Half-life (t₁/₂) |
| SNIPER-B | Target-SNIPER-B-cIAP1 | 25 | 5.2 | Moderate |
| SNIPER-D | Target-SNIPER-D-cIAP1 | 80 | 1.5 | Short |
Cooperativity (α) > 1 indicates positive cooperativity, where the formation of a binary complex enhances the binding of the third component.
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation and IAP Auto-degradation
This is the most direct method to assess the degradation of the target protein and the IAP E3 ligase.
Detailed Steps:
-
Cell Treatment: Seed cells at an appropriate density. After 24 hours, treat with a serial dilution of your this compound containing PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against your target protein, cIAP1, XIAP, and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: After incubation with the appropriate HRP-conjugated secondary antibodies, detect the signal using an ECL substrate. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that the PROTAC binds to the target protein within the cell.
Detailed Steps:
-
Cell Treatment: Treat cultured cells with the PROTAC at the desired concentration or with a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing. Centrifuge to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins.
-
Analysis: Analyze the soluble fraction by Western blot to detect the amount of target protein remaining at each temperature. Increased thermal stability of the target protein in the presence of the PROTAC indicates binding.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay confirms the formation of the essential Target-PROTAC-IAP complex.
Detailed Steps:
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration known to induce degradation. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or the IAP E3 ligase, coupled to protein A/G beads.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins and analyze the eluates by Western blotting for the presence of the target protein and the IAP E3 ligase.
Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay to assess the passive permeability of your PROTAC.[10][13]
Detailed Steps:
-
Membrane Coating: A filter plate is coated with a lipid solution (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane.
-
Assay Setup: The filter plate (donor compartment) is placed in a plate containing buffer (acceptor compartment).
-
Compound Addition: The PROTAC solution is added to the donor compartment.
-
Incubation: The plate sandwich is incubated, allowing the compound to diffuse across the artificial membrane.
-
Quantification: The concentration of the PROTAC in both donor and acceptor compartments is measured by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.
This technical support center provides a foundational guide for enhancing the stability and troubleshooting experiments involving this compound containing PROTACs. For more specific issues, further optimization of these protocols and consultation of the cited literature is recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in targeted degradation of endogenous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. From PROTAC to TPD: Advances and Opportunities in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. bmglabtech.com [bmglabtech.com]
Technical Support Center: Troubleshooting Solubility of MV-1-NH-Me
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for addressing solubility challenges encountered with MV-1-NH-Me in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is an antagonist of the Inhibitor of Apoptosis Protein (IAP) and is utilized in research to induce the degradation of HaloTag-fused proteins.[1][2] Like many small molecules in drug discovery, this compound can exhibit poor aqueous solubility, which can lead to challenges in preparing stock solutions and maintaining its dissolved state in experimental buffers.[3][4] Inadequate solubility can result in compound precipitation, leading to inaccurate and unreliable assay results.
Q2: I'm having trouble dissolving the lyophilized powder of this compound. What should I do?
If you observe visible particles or cloudiness after attempting to dissolve this compound, it is a clear sign of poor solubility.[5] For initial stock solution preparation, Dimethyl sulfoxide (B87167) (DMSO) is a common solvent. One supplier suggests a solubility of up to 125 mg/mL in DMSO, though sonication may be required to facilitate dissolution.[2] If precipitation occurs, gentle heating and/or sonication can aid in dissolving the compound.[1]
Q3: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer for my assay. Why is this happening and how can I prevent it?
This common issue is known as "precipitation upon dilution."[5] DMSO is a strong organic solvent that can dissolve compounds at high concentrations. However, when this concentrated stock is diluted into an aqueous buffer, the compound's local concentration can exceed its solubility limit in the mixed solvent, causing it to precipitate.[5]
To prevent this, consider the following strategies:
-
Lower the final concentration: If your experimental design allows, using a lower final concentration of this compound may keep it below its solubility limit in the aqueous buffer.
-
Use a co-solvent formulation: Preparing the stock solution in a mixture of solvents can improve solubility upon dilution.[6] See the table below for recommended solvent systems for MV-1.
-
Modify the dilution method: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the stock to a smaller volume of buffer first, mixing well, and then bringing it up to the final volume.
Q4: What are some recommended solvent systems for improving the solubility of this compound in aqueous solutions?
Several solvent formulations have been reported to improve the solubility of MV-1. The choice of solvent system will depend on the specific requirements of your experimental assay, such as cell viability or compatibility with other reagents.
Quantitative Data Summary: MV-1 Solvent Formulations
| Protocol | Solvent Composition | Achievable Concentration | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (3.61 mM) | [1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (3.61 mM) | [1] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (3.61 mM) | [1] |
| 4 | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 4 mg/mL (6.94 mM) | [2] |
| 5 | DMSO | 125 mg/mL (216.74 mM) | [2] |
Note: Sonication is recommended to aid dissolution for some of these protocols.[2] When using co-solvents, it is crucial to add and mix each solvent sequentially as described in the protocols.[1]
Experimental Protocols
Protocol for Preparing a 20.8 mg/mL Stock Solution of MV-1 in a Co-Solvent System (Based on Protocol 1):
-
Start with a pre-weighed amount of this compound.
-
Prepare a 20.8 mg/mL stock solution in 100% DMSO.
-
To prepare a 1 mL working solution of 2.08 mg/mL: a. Take 100 µL of the 20.8 mg/mL DMSO stock solution. b. Add it to 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix again. d. Finally, add 450 µL of saline to reach a final volume of 1 mL and mix until the solution is clear.[1]
Visual Guides
Signaling Pathway and Experimental Workflows
Caption: Troubleshooting workflow for addressing this compound solubility issues.
Caption: Workflow for preparing a co-solvent stock solution of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MV1 | Apoptosis | TargetMol [targetmol.com]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. wjbphs.com [wjbphs.com]
Validation & Comparative
Validating Target Protein Degradation by MV-1-NH-Me Western Blot: A Comparative Guide
For researchers, scientists, and drug development professionals venturing into the rapidly evolving field of targeted protein degradation (TPD), robust validation of a compound's efficacy is paramount. This guide provides a comprehensive comparison of validating target protein degradation induced by MV-1-NH-Me, an IAP (Inhibitor of Apoptosis Protein) ligand-based PROTAC (Proteolysis Targeting Chimera), with other alternative degradation technologies. We present supporting experimental data and detailed protocols to ensure reproducible and reliable results.
Introduction to this compound in Targeted Protein Degradation
MV-1 is an antagonist of the Inhibitor of Apoptosis Protein (IAP) family, which function as E3 ubiquitin ligases.[1][2][3][4] In the context of TPD, a derivative of MV-1, this compound, is utilized as a ligand to recruit the cIAP1 E3 ubiquitin ligase to a specific protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.[5] PROTACs that utilize IAP ligands are often referred to as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers).[6][7][8][9]
The validation of protein degradation is a critical step in the development of these novel therapeutics. Western blotting remains a cornerstone technique for quantifying the reduction in target protein levels, providing essential data on the potency and efficacy of degraders like those derived from this compound.
Comparison of Targeted Protein Degradation Technologies
The field of targeted protein degradation is not limited to IAP-based PROTACs. Several alternative strategies exist, each with its own advantages and disadvantages. Below is a comparison of key technologies.
| Feature | This compound based PROTACs (SNIPERs) | VHL-based PROTACs | CRBN-based PROTACs | Molecular Glues |
| E3 Ligase Recruited | cIAP1[6][9] | von Hippel-Lindau (VHL)[10] | Cereblon (CRBN)[10] | Cereblon (CRBN), others |
| Mechanism of Action | Forms a ternary complex between the target protein, the PROTAC, and the cIAP1 E3 ligase, leading to ubiquitination and proteasomal degradation.[6][7][8] | Forms a ternary complex with the VHL E3 ligase to induce target degradation. | Forms a ternary complex with the CRBN E3 ligase for target degradation.[10] | Small molecules that induce a conformational change in an E3 ligase, leading to the recognition and degradation of a neosubstrate. |
| Advantages | Can overcome resistance mechanisms associated with other E3 ligases. IAP proteins themselves can be therapeutic targets in cancer.[6] | Well-established and widely used E3 ligase for PROTAC development.[10] | Broad tissue expression and good drug-like properties of its ligands.[10] | Smaller molecular size, often leading to better cell permeability and oral bioavailability. |
| Disadvantages | Can have a high molecular weight and poor tissue permeability.[10] Can be subject to the "hook effect" at high concentrations. | Potential for off-target effects and resistance due to VHL mutations. | Can have off-target effects due to the diverse functions of CRBN. | Rational design is challenging; often discovered serendipitously. |
| Example Ligands | This compound , Bestatin, LCL161[6][11][12] | VH032, VHL-1 | Pomalidomide, Lenalidomide | Thalidomide, Lenalidomide |
Experimental Protocols
Accurate and reproducible quantification of protein degradation is crucial. The following is a detailed protocol for validating target protein degradation using Western blot analysis.
Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Compound Treatment:
-
Dose-Response: Treat cells with a serial dilution of the this compound-based PROTAC for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Time-Course: Treat cells with a fixed concentration of the PROTAC and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Cell Lysis and Protein Quantification
-
Harvesting: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Lysate Preparation: Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with intermittent vortexing.
-
Clarification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay) to ensure equal loading for the Western blot.
Western Blot Analysis
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane on an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.
Data Analysis
-
Densitometry: Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the target protein band to the corresponding loading control band.
-
Quantification of Degradation: Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
DC50 and Dmax Determination: Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.
Mandatory Visualizations
To further clarify the processes involved, the following diagrams illustrate the signaling pathway of IAP-based PROTACs and the experimental workflow for their validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MV1 | Apoptosis | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. rndsystems.com [rndsystems.com]
A Comparative Guide to E3 Ligase Ligands in PROTACs: Benchmarking MV-1-NH-Me
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a critical determinant of a PROTAC's (Proteolysis Targeting Chimera) success. This guide provides an objective comparison of MV-1-NH-Me, an IAP (Inhibitor of Apoptosis Protein) ligand, with other prominent E3 ligase ligands used in PROTAC development. We present a comprehensive analysis supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of the underlying biological and experimental workflows to empower researchers in the rational design of novel protein degraders.
The Central Role of E3 Ligase Ligands in PROTAC Technology
PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein of interest (POI) to an E3 ubiquitin ligase.[1][2] This proximity results in the E3 ligase-mediated polyubiquitination of the POI, marking it for degradation by the proteasome.[3] The choice of the E3 ligase and its ligand significantly influences a PROTAC's degradation efficiency (DC50 and Dmax), selectivity, and pharmacokinetic properties.[4] While over 600 E3 ligases are known in humans, only a handful have been extensively utilized in PROTAC design, primarily due to the availability of well-characterized small molecule ligands.[2] This guide focuses on comparing ligands for four commonly recruited E3 ligases: IAP, von Hippel-Lindau (VHL), Cereblon (CRBN), and Mouse Double Minute 2 homolog (MDM2).
Quantitative Comparison of E3 Ligase Ligands and their PROTACs
The efficacy of an E3 ligase ligand within a PROTAC is evaluated by its binding affinity to the E3 ligase and the subsequent degradation performance of the PROTAC. The following tables summarize key quantitative data for this compound and other representative E3 ligase ligands.
Table 1: Binding Affinities of E3 Ligase Ligands
| E3 Ligase | Ligand | Binding Affinity (Kd/IC50) | Measurement Method |
| IAP | This compound (derivative of MV1) | Potent, specific value not available in reviewed literature. MV1 has an IC50 of 5 µM for cell growth inhibition.[5] | Cell-based assays |
| Bestatin Methyl Ester | Not specified, but used in early SNIPERs.[1] | - | |
| LCL161 derivative | High affinity, used in potent SNIPERs.[6] | - | |
| VHL | VH032 | 185 nM (Kd)[6] | SPR |
| (S,R,S)-AHPC | Potent VHL ligand.[1] | - | |
| CRBN | Pomalidomide | ~1.2 µM (IC50)[7] | Biochemical Assay |
| Lenalidomide | ~0.7 µM (IC50)[7] | Biochemical Assay | |
| Thalidomide | ~1.3 µM (IC50)[7] | Biochemical Assay | |
| MDM2 | Nutlin-3a | High affinity, used in early MDM2-based PROTACs.[2] | - |
| Idasanutlin | Potent MDM2 inhibitor.[2] | - |
Note: Direct comparison of binding affinities should be approached with caution as values can vary depending on the specific experimental conditions and measurement techniques employed.
Table 2: Degradation Performance of PROTACs Utilizing Different E3 Ligase Ligands
| PROTAC Example | Target Protein | E3 Ligase Recruited | DC50 | Dmax | Cell Line |
| SNIPER(ABL)-39 (uses LCL161 derivative) | BCR-ABL | IAP | 10 nM | >90% | K562 |
| SNIPER-6 (uses MV1 derivative) | BCR-ABL | IAP | 30 nM | >90% | K562 |
| MZ1 | BRD4 | VHL | ~2.2 nM[8] | ~97%[8] | Mino |
| ARV-825 | BRD4 | CRBN | <1 nM[9] | >95% | RS4;11 |
| A1874 | BRD4 | MDM2 | 32 nM[10] | ~98% | RS4;11 |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for PROTAC efficiency. Lower DC50 values indicate higher potency. The performance of a PROTAC is highly dependent on the specific target protein, linker, and cellular context.
Visualizing PROTAC Mechanisms and Workflows
To provide a clearer understanding of the processes involved in targeted protein degradation, the following diagrams illustrate the general mechanism of action for a PROTAC, a typical experimental workflow for evaluating a new PROTAC, and the signaling pathway of the IAP E3 ligase.
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The PROTAC Advantage: A Comparative Guide to MV-1-NH-Me Based Degraders Versus Kinase Inhibitors for BCR-ABL Targeting
For researchers, scientists, and drug development professionals, the paradigm of cancer therapy is shifting from simple inhibition to targeted elimination. This guide provides an objective comparison between the efficacy of MV-1-NH-Me-based Proteolysis Targeting Chimeras (PROTACs) and traditional kinase inhibitors in the context of Chronic Myeloid Leukemia (CML), focusing on the degradation of the oncogenic BCR-ABL fusion protein.
The core of this comparison centers on a class of PROTACs known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). These molecules utilize ligands for the Inhibitor of Apoptosis Proteins (IAPs), such as this compound and its functional analogs like the LCL161 derivative, to hijack the cellular ubiquitin-proteasome system and induce the degradation of specific target proteins. Here, we evaluate the performance of a potent example, SNIPER(ABL)-39 , which conjugates the kinase inhibitor dasatinib (B193332) with an IAP ligand, against its constituent kinase inhibitor, dasatinib, and the first-generation inhibitor, imatinib (B729).
Quantitative Efficacy: Degradation vs. Inhibition
The efficacy of a PROTAC is measured by its ability to induce protein degradation (DC50 - the concentration for 50% degradation) and its subsequent effect on cell viability (IC50 - the concentration for 50% inhibition of cell growth). Kinase inhibitors are primarily evaluated by their IC50 values. The following tables summarize the quantitative performance of SNIPER(ABL)-39 against BCR-ABL kinase inhibitors in the K562 human CML cell line.
| Compound | Target Protein | E3 Ligase Recruited | DC50 (BCR-ABL Degradation) | Cell Line | Reference |
| SNIPER(ABL)-39 | BCR-ABL | cIAP1, XIAP | 10 nM | K562 | [1][2][3][4] |
Table 1: BCR-ABL Protein Degradation Efficiency of SNIPER(ABL)-39. This table quantifies the concentration of SNIPER(ABL)-39 required to degrade 50% of the BCR-ABL protein in K562 cells.
| Compound | Mechanism of Action | IC50 (Cell Viability) | Cell Line | Reference(s) |
| SNIPER(ABL)-39 | BCR-ABL Degradation | ~10 nM | K562 | [4] |
| Dasatinib | BCR-ABL Kinase Inhibition | 4.6 nM | K562 | [5] |
| Imatinib | BCR-ABL Kinase Inhibition | ~250 - 490 nM | K562 | [6][7] |
Table 2: Comparative Inhibition of Cell Growth in K562 CML Cells. This table compares the concentration of each compound required to inhibit the growth of K562 cells by 50%.
The data reveals that SNIPER(ABL)-39 is a highly potent degrader of the BCR-ABL protein, achieving a DC50 of 10 nM.[1][2][3][4] This degradation translates into a potent anti-proliferative effect, with an IC50 value of approximately 10 nM.[4] While the kinase inhibitor dasatinib shows a slightly more potent IC50 for cell viability, the ability of the PROTAC to physically eliminate the oncogenic protein offers a distinct mechanistic advantage, potentially overcoming resistance mechanisms associated with kinase domain mutations and scaffolding functions of the BCR-ABL protein. Both SNIPER(ABL)-39 and dasatinib are significantly more potent than the first-generation inhibitor, imatinib.
Signaling Pathways and Mechanisms of Action
To understand the differential effects of PROTACs and kinase inhibitors, it is crucial to visualize their mechanisms of action and the signaling pathway they target.
The BCR-ABL oncoprotein constitutively activates multiple downstream pathways, including the RAS/MEK/ERK, PI3K/AKT, and STAT5 pathways, driving uncontrolled cell proliferation and survival.[8][9][10][11]
Kinase inhibitors like imatinib and dasatinib function by competitively binding to the ATP-binding pocket of the BCR-ABL kinase domain, thereby inhibiting its catalytic activity and blocking downstream signaling. In contrast, SNIPER(ABL)-39 forms a ternary complex between BCR-ABL and an IAP E3 ubiquitin ligase, leading to the poly-ubiquitination and subsequent degradation of the BCR-ABL protein by the proteasome. This "event-driven" catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison.
Protocol 1: Western Blotting for BCR-ABL Degradation
This protocol is used to determine the concentration-dependent degradation of the BCR-ABL protein following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Culture human CML cell line K562 in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates at a density of 0.5 x 10^6 cells/mL and allow them to acclimate for 24 hours.
-
Prepare serial dilutions of the PROTAC (e.g., SNIPER(ABL)-39) in the culture medium.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 6, 18, or 24 hours). Include a vehicle control (DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the total protein concentration of the lysates using a BCA protein assay kit to ensure equal protein loading.[12][13]
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples. Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[12][13]
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ABL (to detect BCR-ABL) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[12]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12][13]
4. Detection and Data Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the BCR-ABL protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value.[12]
Protocol 2: Cell Viability Assay (WST-8)
This colorimetric assay is used to determine the effect of the compounds on the proliferation and viability of CML cells.
1. Cell Seeding:
-
Seed K562 cells into a 96-well plate at a density of approximately 5,000 cells/well in 100 µL of culture medium and incubate overnight.[14]
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds (SNIPER(ABL)-39, dasatinib, imatinib) in culture medium.
-
Treat the cells with the various concentrations of the compounds. Include a vehicle control group (DMSO).
3. Incubation:
-
Incubate the plate for a period of 48 to 72 hours at 37°C in a 5% CO2 incubator.
4. WST-8 Addition and Measurement:
-
Following the incubation period, add 10 µL of WST-8 solution to each well.[14][15][16][17]
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of the cells.[14][15][16][17]
-
Measure the absorbance at 450 nm using a microplate reader.[15]
5. Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The targeted degradation of BCR-ABL using an this compound-based PROTAC, exemplified by SNIPER(ABL)-39, represents a powerful and effective strategy against CML cells. While potent kinase inhibitors like dasatinib demonstrate strong anti-proliferative activity, the ability of PROTACs to eliminate the entire oncoprotein offers a distinct and potentially more durable therapeutic approach. This event-driven, catalytic mechanism holds the promise of overcoming kinase inhibitor resistance and providing a novel therapeutic avenue for CML and other malignancies driven by oncogenic proteins. The data presented in this guide underscores the importance of continued research and development in the field of targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. targetmol.cn [targetmol.cn]
- 4. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effectiveness of imatinib mesylate over etoposide in the treatment of sensitive and resistant chronic myeloid leukaemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Phosphorylation levels of BCR-ABL, CrkL, AKT and STAT5 in imatinib-resistant chronic myeloid leukemia cells implicate alternative pathway usage as a survival strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. file.elabscience.com [file.elabscience.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. himedialabs.com [himedialabs.com]
- 17. Cell Counting Kit 8 / CCK-8 Assay / WST-8 Assay (ab228554) | Abcam [abcam.com]
Quantitative Proteomics Reveals High Selectivity of Compound-X
A Comparative Guide for Researchers and Drug Development Professionals
The determination of a drug candidate's selectivity is a critical step in the development of new therapeutics. Poor selectivity can lead to off-target effects and potential toxicity. Quantitative proteomics has emerged as a powerful and unbiased tool for assessing the selectivity of small molecules by profiling their interactions with the entire proteome.[1][2][3] This guide provides a comprehensive overview of how quantitative proteomics can be employed to confirm the selectivity of a novel therapeutic agent, here referred to as Compound-X. We present a generalized experimental workflow, showcase hypothetical quantitative data for Compound-X compared to a non-selective alternative, and provide detailed experimental protocols.
Comparative Selectivity Profile of Compound-X
Quantitative proteomics enables the identification and quantification of proteins that interact with a drug candidate. In a typical experiment, a cellular lysate is treated with the compound of interest, and the resulting changes in protein stability, abundance, or thermal denaturation are measured using mass spectrometry.[4][5] The data below illustrates a hypothetical outcome for Compound-X, a highly selective inhibitor, versus a hypothetical non-selective compound.
Table 1: Quantitative Proteomic Analysis of Compound-X and Non-Selective Compound
| Protein Target | Function | Compound-X Fold Change (Treated/Untreated) | Non-Selective Compound Fold Change (Treated/Untreated) | Interpretation |
| Target Protein A | Kinase | 10.2 | 9.8 | Primary Target Engagement |
| Off-Target Protein B | Phosphatase | 1.1 | 8.5 | High off-target binding by non-selective compound |
| Off-Target Protein C | Transcription Factor | 0.9 | 6.2 | High off-target binding by non-selective compound |
| Off-Target Protein D | Ion Channel | 1.3 | 5.9 | High off-target binding by non-selective compound |
| Housekeeping Protein E | Metabolic Enzyme | 1.0 | 1.1 | No significant interaction |
Data is hypothetical and for illustrative purposes.
Experimental Workflow and Signaling Pathway Analysis
To understand how quantitative proteomics elucidates selectivity, it's essential to visualize the experimental process and the potential impact on cellular signaling.
Caption: Experimental workflow for quantitative proteomics-based selectivity profiling.
Following target engagement, the downstream effects on signaling pathways can be investigated. The diagram below illustrates a hypothetical pathway affected by Compound-X.
Caption: Hypothetical signaling pathway modulated by Compound-X.
Detailed Experimental Protocols
The following are generalized protocols for key experiments in a quantitative proteomics workflow for selectivity profiling.
1. Cell Culture and Lysis
-
Cell Line: Select a relevant human cell line (e.g., HEK293T, HeLa).
-
Culture Conditions: Grow cells to 80-90% confluency in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Harvesting and Lysis: Wash cells with ice-cold PBS, scrape, and pellet by centrifugation. Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Sonication: Sonicate the lysate on ice to ensure complete cell disruption and shear DNA.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble proteome.
-
Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).
2. Compound Treatment and Sample Preparation (Thermal Proteome Profiling - TPP)
-
Treatment: Aliquot the cell lysate into separate tubes. Treat with Compound-X (or a non-selective compound) at a desired concentration. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the aliquots across a range of temperatures (e.g., 37°C to 67°C) for a defined period (e.g., 3 minutes) to induce protein denaturation.
-
Cooling and Centrifugation: Immediately cool the samples on ice and then centrifuge at high speed to pellet aggregated proteins.
-
Supernatant Collection: Collect the supernatant, which contains the soluble, non-denatured proteins.
3. Protein Digestion and Peptide Preparation
-
Reduction and Alkylation: Reduce disulfide bonds in the soluble protein fraction with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Tryptic Digestion: Digest the proteins into peptides overnight at 37°C using sequencing-grade trypsin.
-
Peptide Cleanup: Acidify the peptide solution and desalt using a C18 solid-phase extraction (SPE) column.
-
Quantification: Quantify the peptide concentration using a suitable assay.
4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-flow liquid chromatography system.
-
Chromatography: Load an equal amount of peptides from each sample onto a C18 analytical column. Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) over a defined period.
-
Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode. Acquire full MS scans followed by MS/MS scans of the most abundant precursor ions. Use appropriate fragmentation techniques (e.g., HCD).
5. Data Analysis
-
Peptide and Protein Identification: Search the raw MS data against a human protein database (e.g., UniProt) using a search engine like Mascot or MaxQuant.
-
Protein Quantification: Determine the relative abundance of proteins across different samples and temperatures. For TPP, generate melting curves for each protein.
-
Data Interpretation: Identify proteins that show a significant shift in their melting temperature upon compound treatment. A rightward shift indicates stabilization and direct binding. Compare the fold changes in abundance between the compound-treated and control samples to identify on- and off-targets.
By following these methodologies, researchers can robustly assess the selectivity of novel drug candidates like Compound-X, providing crucial data to guide further development and minimize the risk of off-target related adverse effects. The use of quantitative proteomics offers a comprehensive and unbiased view of a compound's interaction landscape within the complex cellular environment.[6][7][8][9]
References
- 1. mdpi.com [mdpi.com]
- 2. Proteomic methods for drug target discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using Proteomics to Improve the Drug Development Process - MetwareBio [metwarebio.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Proteomics in Translational Absorption, Distribution, Metabolism, and Excretion and Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MS1 ion current‐based quantitative proteomics: A promising solution for reliable analysis of large biological cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Towards a Consensus on Applying Quantitative LC-MS/MS Proteomics in Translational Pharmacology Research: A White Paper - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selectivity of LC-MS/MS analysis: implication for proteomics experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Degradation Kinetics of LCL161
An objective comparison of the performance of LCL161 with supporting experimental data. Information regarding "MV-1-NH-Me" is not available in the public domain, preventing a direct comparison.
This guide provides a detailed overview of the degradation kinetics of LCL161, a small molecule Second Mitochondrial Activator of Caspases (SMAC) mimetic and Inhibitor of Apoptosis Proteins (IAP) antagonist. Due to the absence of publicly available scientific literature or data regarding a compound designated "this compound," this document will focus exclusively on the characteristics of LCL161.
LCL161 functions by mimicking the endogenous protein SMAC/DIABLO, binding to IAPs such as cellular IAP1 (cIAP1) and X-linked IAP (XIAP).[1] This interaction leads to the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and, to a lesser extent, cIAP2.[2] The degradation of these proteins liberates caspases from inhibition and activates the non-canonical NF-κB signaling pathway, ultimately promoting apoptosis in cancer cells.[3][4]
Quantitative Data Summary
While direct degradation rate constants (k) or in vitro half-lives (t½) for LCL161-induced protein degradation are not consistently reported across studies, a compilation of experimental observations and pharmacokinetic data provides insight into its degradation kinetics.
| Parameter | LCL161 | This compound |
| Target Proteins | cIAP1, cIAP2[1] | Data not available |
| Plasma Half-Life (t½) | Median: 7 hours (range: 3-11 hours) in humans[5] | Data not available |
| Time to Max Plasma Conc. (Tmax) | Median: 1 hour (range: 0.5-2 hours) in humans[5] | Data not available |
| Observed cIAP1 Degradation | Rapid degradation observed as early as 30 minutes in HNSCC cell lines (100 nM)[6] | Data not available |
| Sustained cIAP1 Degradation | Degradation sustained for at least 24 hours in HNSCC cell lines (100 nM)[6] | Data not available |
| Effective Concentration | 0.2 - 2 µM induced cIAP1 degradation in Eμ-Myc lymphoma cells after 24 hours[7] | Data not available |
| Clinical Observation | cIAP1 levels reduced in skin and tumor biopsies 8 and 24 hours post-dose (≥320 mg)[5] | Data not available |
Experimental Protocols
The degradation of cIAP1 and cIAP2 induced by LCL161 is typically assessed using a Western blot time-course experiment. This method allows for the semi-quantitative measurement of the target protein levels within a cell population over time following treatment with the compound.
Protocol: Western Blot Analysis of LCL161-Induced cIAP1/2 Degradation
-
Cell Culture and Treatment:
-
Plate the selected cancer cell line (e.g., HNSCC, cholangiocarcinoma, or lymphoma cell lines) at an appropriate density to ensure 70-80% confluency at the time of harvest.
-
Treat the cells with LCL161 at the desired concentrations (e.g., a dose-response from 10 nM to 10 µM) for various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours). Include a vehicle control (e.g., DMSO) for the 0-hour time point and for each subsequent time point.
-
-
Cell Lysis:
-
Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate the lysates on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the protein lysates (20-30 µg per lane) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cIAP1, cIAP2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands to the loading control.
-
Calculate the percentage of remaining protein at each time point relative to the vehicle-treated control to determine the degradation profile.
-
Visualizations
Caption: Signaling pathway of LCL161 leading to apoptosis.
Caption: Experimental workflow for determining protein degradation kinetics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Final results of a phase 2 clinical trial of LCL161, an oral SMAC mimetic for patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Updated Review of Smac Mimetics, LCL161, Birinapant, and GDC-0152 in Cancer Treatment | MDPI [mdpi.com]
- 4. LCL161 enhances expansion and survival of engineered anti-tumor T cells but is restricted by death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Mechanism of Action of MV-1-NH-Me: A Comparative Guide to Cellular Thermal Shift Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, confirming that a novel compound engages its intended molecular target within the complex cellular milieu is a critical step in validating its mechanism of action.[1][2][3] The Cellular Thermal Shift Assay (CETSA®) has emerged as a powerful and versatile method to directly measure this target engagement in a physiological setting.[1][4] This guide provides a comprehensive overview of the application of CETSA for validating the mechanism of action of a hypothetical compound, MV-1-NH-Me, and compares its performance with alternative methodologies, supported by experimental data and detailed protocols.
The Principle of Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle of ligand-induced thermal stabilization of proteins.[4][5] The binding of a small molecule, such as this compound, to its protein target increases the protein's conformational stability. This increased stability results in a higher melting temperature (Tm), meaning the protein is more resistant to heat-induced denaturation and aggregation.[4][5] By subjecting cells or cell lysates to a temperature gradient and subsequently quantifying the amount of soluble target protein remaining, CETSA provides a direct measure of target engagement.[4]
Hypothetical Target and Signaling Pathway for this compound: PARP7
To illustrate the application of CETSA, we will consider a hypothetical scenario where this compound is an inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7). PARP7, also known as TIPARP, is a mono-ADP-ribosyltransferase that has garnered interest as a therapeutic target in oncology due to its role in regulating cellular stress and immune signaling pathways.[4] Specifically, PARP7 is a negative regulator of the STING (stimulator of interferon genes) pathway, which is crucial for initiating an anti-tumor immune response.[4] By inhibiting PARP7, a compound like this compound could potentially reactivate the STING pathway, leading to the production of type I interferons and subsequent anti-tumor immunity.[4]
Experimental Workflow: Cellular Thermal Shift Assay
The general workflow for a CETSA experiment involves several key steps, from sample preparation to data analysis. The following diagram outlines a typical CETSA procedure.
Detailed Experimental Protocol: Western Blot-Based CETSA
This protocol outlines the steps for performing a CETSA experiment to validate the engagement of this compound with PARP7 in intact cells, followed by detection using Western blotting.
Materials:
-
Cell line expressing the target protein (e.g., HEK293T overexpressing PARP7)
-
Cell culture medium and supplements
-
This compound (and other comparator compounds)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., M-PER™ Mammalian Protein Extraction Reagent) with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Centrifuge
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein (e.g., anti-PARP7)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Harvest and resuspend the cells in fresh culture medium at a desired density.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermocycler for 3-5 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments).
-
Include an unheated control sample.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Centrifuge the lysates at high speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a primary antibody specific for the target protein (PARP7).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the intensities to the unheated control for each treatment group.
-
Plot the relative protein abundance against temperature to generate a melting curve.
-
Determine the melting temperature (Tm) for each treatment group. A shift in the Tm in the presence of this compound indicates target engagement.
-
Data Presentation: Hypothetical CETSA Results for this compound
The following table summarizes hypothetical quantitative data from a CETSA experiment investigating the effect of this compound on the thermal stability of PARP7.
| Treatment | Concentration (µM) | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| DMSO (Vehicle) | - | 52.5 | - |
| This compound | 1 | 54.8 | +2.3 |
| This compound | 10 | 58.2 | +5.7 |
| This compound | 50 | 61.0 | +8.5 |
| Comparator A | 10 | 56.1 | +3.6 |
| Comparator B | 10 | 53.0 | +0.5 |
The data clearly demonstrates a dose-dependent increase in the thermal stability of PARP7 in the presence of this compound, indicating direct binding to the target protein. Comparator A shows moderate target engagement, while Comparator B exhibits minimal to no binding at the tested concentration.
Comparison with Alternative Target Engagement Methods
While CETSA is a robust method, other label-free techniques are also available for validating target engagement.[5][6] The table below compares CETSA with two other common methods: Drug Affinity Responsive Target Stability (DARTS) and Stability of Proteins from Rates of Oxidation (SPROX).
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Stability of Proteins from Rates of Oxidation (SPROX) |
| Principle | Ligand-induced thermal stabilization | Ligand-induced protease resistance | Ligand-induced changes in protein unfolding rate in the presence of a chemical denaturant, measured by oxidation of methionine residues |
| Throughput | Moderate to high (with plate-based formats) | Low to moderate | Low to moderate |
| In-cell/Lysate | Both intact cells and lysates | Primarily lysates | Primarily lysates |
| Equipment | Thermocycler, Western blot/MS | Standard lab equipment | Mass spectrometer |
| Advantages | Applicable in intact cells, label-free, can be high-throughput.[7][8] | No heating required, simple principle. | Provides information on conformational changes. |
| Disadvantages | Not all proteins show a clear thermal shift, membrane proteins can be challenging.[8] | Limited to protease-accessible targets, may not be suitable for all proteins. | Requires mass spectrometry, complex data analysis. |
Conclusion
The Cellular Thermal Shift Assay is an invaluable tool for validating the mechanism of action of novel drug candidates like this compound by providing direct evidence of target engagement within a cellular context.[1][3] Its ability to be performed in intact cells offers a more physiologically relevant assessment compared to methods that rely solely on cell lysates.[1] By generating clear, quantitative data on the thermal stabilization of the target protein, CETSA enables researchers to confidently establish structure-activity relationships and prioritize compounds for further development.[2] While alternative methods exist, the adaptability and robustness of CETSA make it a cornerstone technique in modern drug discovery.
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. en.bio-protocol.org [en.bio-protocol.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of IAP Antagonist-Based PROTACs: MV-1-NH-Me and Beyond
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the performance and experimental validation of Proteolysis Targeting Chimeras (PROTACs) that recruit Inhibitor of Apoptosis Proteins (IAPs).
In the rapidly evolving field of targeted protein degradation, PROTACs that hijack IAP E3 ligases, also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), have emerged as a promising therapeutic modality. These heterobifunctional molecules induce the degradation of specific proteins of interest by recruiting IAP E3 ligases such as cIAP1, cIAP2, and XIAP. This guide provides a comparative analysis of IAP antagonist-based PROTACs, with a focus on those utilizing the MV-1-NH-Me moiety and other commonly employed IAP ligands like LCL161 and Bestatin derivatives.
Mechanism of Action: Hijacking the IAP Pathway
IAP-based PROTACs function by forming a ternary complex between the target protein and an IAP E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. A notable feature of many IAP-recruiting PROTACs is their ability to induce the degradation of both the target protein and the IAP E3 ligase itself, a phenomenon that can have significant implications for downstream signaling pathways.
Below is a diagram illustrating the general mechanism of action for IAP-based PROTACs.
Caption: General mechanism of IAP-based PROTACs.
Comparative Performance of IAP Ligands in PROTACs
| IAP Ligand Moiety | Target Protein | PROTAC Name | DC50 | Dmax | Cell Line | Key Observations |
| This compound | BCR-ABL | SNIPER(ABL)-39 | Low nM | >90% | CML cells | Significantly more potent than early bestatin-based SNIPERs. |
| LCL161 derivative | BRD4 | SNIPER-7 | ~100 nM | >90% | - | Rapidly reduces BRD4 levels. Also degrades cIAP1 and XIAP. |
| LCL161 derivative | BCL-XL | PROTAC 8a | Potent | >90% | MyLa 1929 | More potent than LCL161-based analogs with different linkers. |
| Methyl Bestatin (MeBS) | CRABP-II | SNIPER-22 | ~µM range | >90% | IMR32 | First-generation IAP ligand; generally less potent than newer antagonists. |
| IAP antagonist 1 | BCL-XL | PROTAC 8a | More potent than LCL161-based | >90% | MyLa 1929 | Demonstrates the impact of the IAP ligand on degradation potency. |
Note: DC50 and Dmax values are approximate and can vary based on experimental conditions. The table is a synthesis of data from multiple sources and does not represent a direct head-to-head study under identical conditions unless otherwise stated.
From the available data, it is evident that newer generation IAP antagonists like MV-1 and LCL161 derivatives generally lead to more potent PROTACs compared to the pioneering bestatin-based compounds. The selection of the IAP ligand can also influence the degradation profile, including the degradation of the IAPs themselves.
Impact on Signaling Pathways: The TNF-α Example
The degradation of cIAPs can have profound effects on cellular signaling, particularly the TNF-α pathway, where cIAP1 and cIAP2 are key regulators of NF-κB activation and apoptosis. Upon TNF-α stimulation, cIAPs are recruited to the TNFR1 signaling complex and ubiquitinate RIPK1, leading to the activation of pro-survival pathways. Degradation of cIAPs can sensitize cells to TNF-α-induced apoptosis.
The following diagram illustrates the role of cIAP1 in the TNF-α signaling pathway.
Caption: Role of cIAP1 in TNF-α signaling.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of any comparative analysis. Below are detailed protocols for key experiments used to characterize IAP antagonist-based PROTACs.
Western Blot for Protein Degradation
This protocol is used to quantify the degradation of a target protein after treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours) to determine the DC50.
-
For a time-course experiment, treat cells with a fixed PROTAC concentration and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Include a vehicle control (e.g., DMSO) in all experiments.
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
3. SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining compared to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
The following diagram outlines the workflow for a Western blot experiment.
Caption: Western blot experimental workflow.
Co-Immunoprecipitation for Ternary Complex Formation
This protocol is used to confirm the formation of the ternary complex (Target Protein-PROTAC-IAP).
1. Cell Treatment and Lysis:
-
Treat cells with the PROTAC or vehicle control for a short duration (e.g., 1-4 hours).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based) containing protease inhibitors.
2. Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein or the E3 ligase (or a tag if the proteins are overexpressed) overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
3. Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
4. Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using antibodies against the target protein and the IAP E3 ligase to detect their co-immunoprecipitation. An increased signal for the co-precipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.
Conclusion
The development of IAP antagonist-based PROTACs represents a significant advancement in targeted protein degradation. While early bestatin-based SNIPERs demonstrated the feasibility of this approach, newer ligands such as this compound and LCL161 derivatives have enabled the creation of highly potent degraders for a range of challenging disease targets. The choice of IAP ligand not only dictates the degradation efficiency but can also have a profound impact on cellular signaling pathways, offering both therapeutic opportunities and considerations for off-target effects. The experimental protocols provided in this guide serve as a foundation for the rigorous evaluation and comparison of these powerful molecules, facilitating the development of the next generation of protein-degrading therapeutics.
In Vivo Efficacy of MV-1-NH-Me Based Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of MV-1-NH-Me based protein degraders, a class of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). By recruiting Inhibitor of Apoptosis Proteins (IAPs) as E3 ligases, these molecules target specific proteins for ubiquitination and subsequent proteasomal degradation. This guide will focus on the in vivo performance of SNIPERs targeting two key oncoproteins: BCR-ABL in Chronic Myeloid Leukemia (CML) and Estrogen Receptor-alpha (ERα) in breast cancer. We will compare their efficacy against alternative therapeutic modalities, supported by available experimental data.
Targeting the BCR-ABL Oncoprotein in Chronic Myeloid Leukemia
The BCR-ABL fusion protein is the hallmark of CML and a constitutively active tyrosine kinase that drives leukemogenesis. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, challenges such as drug resistance necessitate the development of alternative therapeutic strategies. This compound based SNIPERs offer a distinct mechanism of action by inducing the degradation of the BCR-ABL protein.
Comparative In Vivo Efficacy Data
While direct head-to-head in vivo studies with quantitative data for this compound based SNIPERs are limited in publicly available literature, we can infer comparative efficacy from studies on IAP-based degraders and their alternatives.
| Treatment Modality | Target | Animal Model | Key Efficacy Readouts | Reference |
| SNIPER(ABL) (IAP-based) | BCR-ABL | K562 Xenograft (Mouse) | Suppression of tumor growth (qualitative) | [1] |
| Tyrosine Kinase Inhibitors (e.g., Imatinib, Dasatinib) | BCR-ABL Kinase Activity | CML Mouse Models | High rates of complete hematologic and cytogenetic responses; improved progression-free and overall survival.[2] | [2] |
| PROTACs (CRBN/VHL-based) | BCR-ABL | K562 Xenograft (Mouse) | Dose-dependent tumor regression.[3] | [3] |
Note: The table above highlights the types of data available. Specific quantitative comparisons for this compound based degraders are needed for a complete picture. In vitro data shows that dasatinib-based SNIPERs can degrade BCR-ABL at nanomolar concentrations.[4]
Experimental Protocols
K562 Xenograft Mouse Model for CML
This model is a standard for evaluating the in vivo efficacy of anti-CML agents.
-
Cell Culture: Human CML K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation: 1 x 10^7 K562 cells, resuspended in a 1:1 mixture of PBS and Matrigel, are subcutaneously injected into the flank of each mouse.[5]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers or a 3D imaging system.[6][7] The formula (Width² x Length)/2 is commonly used for caliper measurements.[6]
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The SNIPER compound, dissolved in a suitable vehicle (e.g., DMSO, PEG300, Tween 80, saline), is administered via intraperitoneal (i.p.) or oral (p.o.) route at specified doses and schedules.
-
Efficacy Evaluation: Key endpoints include tumor growth inhibition (TGI), changes in tumor volume over time, and overall survival.[8]
-
Pharmacodynamic Analysis: At the end of the study, tumors and tissues can be harvested to assess the levels of BCR-ABL protein via Western blot or immunohistochemistry to confirm target degradation in vivo.[9]
Signaling Pathway
Experimental Workflow
Targeting Estrogen Receptor-alpha (ERα) in Breast Cancer
ERα is a key driver of tumor growth in the majority of breast cancers. Endocrine therapies, including selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs) like fulvestrant, are standard of care. This compound based SNIPERs provide an alternative approach to eliminate the ERα protein.
Comparative In Vivo Efficacy Data
| Treatment Modality | Target | Animal Model | Key Efficacy Readouts | Reference |
| SNIPER(ERα) (IAP-based) | ERα | MCF-7 Xenograft (Mouse) | Suppression of ERα-positive breast tumor growth (qualitative) | [10] |
| Fulvestrant (SERD) | ERα | MCF-7 Xenograft (Mouse) | Dose-dependent tumor growth inhibition.[11] | [11] |
| Oral SERDs (e.g., Camizestrant) | ERα | Patient-Derived Xenografts (Mouse) | Improved progression-free survival compared to fulvestrant.[12] | [12] |
| CDK4/6 Inhibitors + Fulvestrant | CDK4/6 and ERα | Breast Cancer Xenograft Models | Synergistic tumor growth inhibition.[11] | [11] |
Experimental Protocols
MCF-7 Xenograft Mouse Model for ER-Positive Breast Cancer
This is a widely used model to assess therapies for ER-positive breast cancer.
-
Cell Culture: Human breast cancer MCF-7 cells are maintained in DMEM supplemented with 10% FBS, penicillin-streptomycin, and insulin.
-
Animal Model: Ovariectomized female immunodeficient mice (e.g., nude or NSG) are used to control for endogenous estrogen levels.
-
Estrogen Supplementation: To support the growth of estrogen-dependent MCF-7 tumors, mice are implanted subcutaneously with a slow-release estradiol (B170435) pellet one week prior to cell injection.[13]
-
Tumor Implantation: 1 x 10^7 MCF-7 cells in a Matrigel/media suspension are injected into the mammary fat pad (orthotopic model) or subcutaneously in the flank (heterotopic model).[14]
-
Tumor Growth Monitoring: Tumor growth is monitored using calipers or imaging techniques.[14]
-
Treatment Administration: When tumors reach a specified volume, mice are randomized and treated with the SNIPER(ERα) compound, vehicle control, or a comparator drug like fulvestrant. Administration routes and schedules are determined by the compound's properties.
-
Efficacy Evaluation: Primary endpoints include tumor growth inhibition, tumor regression, and survival analysis.
-
Pharmacodynamic Analysis: Tumor tissues are collected at the end of the study to measure ERα protein levels by Western blot or immunohistochemistry to confirm target degradation.[15]
Signaling Pathway
Experimental Workflow
Conclusion
This compound based SNIPERs represent a promising therapeutic modality for cancers driven by oncoproteins like BCR-ABL and ERα. Their mechanism of inducing target protein degradation offers a potential advantage over traditional inhibitors, particularly in the context of drug resistance. While existing in vivo data supports their anti-tumor activity, further head-to-head comparative studies with established therapies, providing detailed quantitative data on tumor growth inhibition, survival, and in vivo target degradation, are crucial to fully elucidate their therapeutic potential and guide future clinical development. The experimental protocols and workflows outlined in this guide provide a framework for conducting such pivotal in vivo efficacy assessments.
References
- 1. benchchem.com [benchchem.com]
- 2. First-generation vs second-generation tyrosine kinase inhibitors: which is best at diagnosis of chronic phase chronic myeloid leukemia? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Profiling of Estrogen Receptor/Specificity Protein-Dependent Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. A Review of Fulvestrant in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacr.org [aacr.org]
- 13. researchgate.net [researchgate.net]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. Frontiers | MOF negatively regulates estrogen receptor α signaling via CUL4B-mediated protein degradation in breast cancer [frontiersin.org]
Benchmarking MV-1-NH-Me Against Novel IAP Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapies, Inhibitor of Apoptosis (IAP) proteins present a compelling target. Small molecule mimetics of the endogenous IAP antagonist SMAC (Second Mitochondria-derived Activator of Caspases) have emerged as a promising strategy to induce apoptosis in cancer cells. This guide provides a comparative analysis of MV-1-NH-Me, a derivative of the SMAC mimetic MV1, against other novel IAP ligands, offering a framework for benchmarking their performance. While direct head-to-head quantitative data for this compound is limited in publicly available literature, this guide leverages data from well-characterized IAP antagonists such as LCL-161 and birinapant (B612068) to provide a representative comparison.
Data Presentation: Quantitative Comparison of IAP Ligands
The efficacy of IAP ligands is primarily determined by their binding affinity to the Baculovirus IAP Repeat (BIR) domains of IAP proteins, particularly cIAP1, cIAP2, and XIAP, and their ability to induce apoptosis. The following tables summarize key quantitative data for representative SMAC mimetics.
Table 1: Comparative Binding Affinities (Ki, nM) of IAP Ligands
| Ligand | cIAP1-BIR3 | cIAP2-BIR3 | XIAP-BIR3 | Selectivity Profile |
| MV-1 Derivative (Representative) | <10 | <10 | >3000 | >900-fold for cIAP1 over XIAP[1] |
| LCL-161 | High Affinity | High Affinity | High Affinity | Pan-IAP inhibitor[2][3] |
| Birinapant | High Affinity | High Affinity | Lower Affinity | Preferentially targets cIAP1/cIAP2[2][3] |
| GDC-0152 | High Affinity | High Affinity | High Affinity | Pan-IAP inhibitor[2][3] |
Table 2: Comparative Apoptosis Induction (IC50) in Cancer Cell Lines
| Ligand | Cell Line | IC50 (nM) | Notes |
| MV-1 Derivative (Representative) | MDA-MB-231 (Breast Cancer) | Low nM | Induces apoptosis at low nanomolar concentrations[1] |
| LCL-161 | Multiple Myeloma Cell Lines | Variable (µM range in some) | Single-agent activity is cell-line dependent[4] |
| Birinapant | Various Solid Tumors | nM range | Potent inducer of apoptosis |
| GDC-0152 | Osteosarcoma Cell Lines (with TNFα) | Potent | Requires exogenous TNFα for efficient killing in some cell types[2] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate benchmarking of IAP ligands. Below are methodologies for key assays.
IAP Binding Affinity Assay (Fluorescence Polarization)
This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled SMAC-derived peptide (tracer) from the BIR domain of an IAP protein.
Materials:
-
Purified recombinant IAP-BIR3 domain (e.g., cIAP1-BIR3, XIAP-BIR3)
-
Fluorescently labeled SMAC peptide tracer (e.g., 5-FAM-AVPI-NH2)
-
Test compounds (this compound and other novel IAP ligands)
-
Assay Buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare 2X solutions of the IAP protein and the fluorescent tracer in assay buffer. Prepare a serial dilution of the test compounds.
-
Assay Setup: To the wells of a 384-well plate, add the IAP protein solution, the fluorescent tracer solution, and the test compound dilution.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light, to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound. The IC50 value is determined by fitting the data to a four-parameter logistic equation. The Ki value can then be calculated using the Cheng-Prusoff equation.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound and novel IAP ligands
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of the IAP ligands for a specified duration (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash cells with cold PBS and resuspend in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells at room temperature in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
cIAP1 Degradation Assay (Western Blot)
This assay quantifies the degradation of cIAP1 protein induced by IAP ligands.
Materials:
-
Cancer cell line of interest
-
This compound and novel IAP ligands
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-cIAP1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with IAP ligands for a specified time course. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HAP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate. Quantify band intensities using densitometry software and normalize to the loading control.
Cytokine Profiling (ELISA)
This assay measures the concentration of cytokines (e.g., TNF-α, IL-6, IL-8) released into the cell culture supernatant following treatment with IAP ligands.
Materials:
-
Cancer cell line of interest
-
This compound and novel IAP ligands
-
ELISA kits for specific cytokines (e.g., human TNF-α ELISA kit)
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Cell Treatment and Supernatant Collection: Treat cells with IAP ligands for a specified duration. Collect the cell culture supernatants.
-
ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves coating a 96-well plate with a capture antibody, adding the cell supernatants, followed by a detection antibody, an enzyme conjugate, and a substrate.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to a standard curve generated with known concentrations of the cytokine.
Mandatory Visualization
Signaling Pathway of SMAC Mimetic-Induced Apoptosis
Caption: SMAC mimetic-induced apoptosis signaling pathway.
Experimental Workflow for IAP Ligand Benchmarking
Caption: Experimental workflow for benchmarking IAP ligands.
References
- 1. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Smac mimetics LCL161 and GDC-0152 inhibit osteosarcoma growth and metastasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for MV-1-NH-Me: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This document provides essential, step-by-step guidance for the safe disposal of MV-1-NH-Me, a PROTAC IAP binding moiety. Due to the absence of a comprehensive public safety data sheet for this specific compound, and out of an abundance of caution, This compound must be treated as a hazardous chemical waste. This ensures the highest level of safety for laboratory personnel and minimizes environmental impact.
Key Chemical and Safety Data
The following table summarizes the known information for this compound. Given the lack of specific hazard data, a precautionary approach to handling and disposal is mandatory.
| Property | Value | Source |
| Chemical Name | (2S)-2-{[(2S)-1-[(2S)-2-cyclohexyl-2-[(2S)-2-(methylamino)propanamido]acetyl]pyrrolidin-2-yl]formamido}-N-methyl-3, 3-diphenylpropanamide | RAFInhibitor |
| Synonyms | PROTAC IAP binding moiety 2 | MedChemExpress |
| CAS Number | 2095244-62-3 | MedChemExpress |
| Molecular Formula | C33H45N5O4 | RAFInhibitor |
| Molecular Weight | 575.74 g/mol | RAFInhibitor |
| Hazard Classification | Data not available. Treat as hazardous waste. | Precautionary Principle |
Experimental Protocol for Disposal of this compound
This protocol outlines the necessary steps for the safe disposal of small quantities of this compound typically used in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, closed-toe shoes, and safety glasses.
-
Wear nitrile gloves to prevent skin contact.
2. Waste Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) must be collected in a designated, leak-proof hazardous waste container.
-
Solutions containing this compound should be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
3. Waste Container Labeling:
-
Label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "(2S)-2-{[(2S)-1-[(2S)-2-cyclohexyl-2-[(2S)-2-(methylamino)propanamido]acetyl]pyrrolidin-2-yl]formamido}-N-methyl-3, 3-diphenylpropanamide"
-
The CAS number: "2095244-62-3"
-
An approximate concentration and volume of the waste.
-
The date the waste was first added to the container.
-
Your name, laboratory, and contact information.
-
4. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from general traffic and incompatible chemicals.
5. Waste Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and handover.
Important Considerations:
-
Do NOT dispose of this compound down the drain.
-
Do NOT dispose of this compound in the regular trash.
-
In case of a spill, immediately alert others in the area. Contain the spill with an appropriate absorbent material. Collect all contaminated materials into a hazardous waste container and contact your EHS department for guidance.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Personal protective equipment for handling MV-1-NH-Me
For laboratory professionals engaged in drug development and research, ensuring a comprehensive understanding of chemical handling is paramount. This guide provides crucial safety and logistical information for the handling of MV-1-NH-Me (CAS No. 1001600-54-9), also known as MV1. While some suppliers classify this compound as non-hazardous, other sources indicate potential health effects. Therefore, a cautious approach to handling is recommended to ensure personnel safety.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound, based on a conservative assessment of potential hazards.
| Protection Type | Recommended Specification | Purpose |
| Hand Protection | Nitrile rubber gloves | Protects against skin contact and potential irritation. |
| Eye Protection | Safety glasses with side-shields or goggles | Prevents eye contact and serious eye irritation. |
| Skin and Body Protection | Laboratory coat | Provides a barrier against accidental spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood | Minimizes inhalation of any dusts or aerosols, preventing potential respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated laboratory.
-
For procedures that may generate dust or aerosols, use a certified chemical fume hood.
2. Personal Protective Equipment (PPE) Adherence:
-
Before handling, ensure all recommended PPE is worn correctly. This includes a lab coat, nitrile gloves, and safety glasses.
3. Handling the Compound:
-
Avoid direct contact with the skin and eyes.
-
Do not breathe in dust or aerosols.
-
Practice good laboratory hygiene. Wash hands thoroughly after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory.
4. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste this compound and any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves) in a designated, labeled, and sealed container.
2. Storage of Waste:
-
Store the sealed waste container in a secure, designated area away from incompatible materials.
3. Disposal Method:
-
Dispose of the chemical waste through a licensed and certified hazardous waste disposal company.
-
Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.
Experimental Workflow for Handling this compound
The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
